molecular formula C8H4FNO2 B125778 5-Cyano-2-fluorobenzoic acid CAS No. 146328-87-2

5-Cyano-2-fluorobenzoic acid

Cat. No.: B125778
CAS No.: 146328-87-2
M. Wt: 165.12 g/mol
InChI Key: UQXVUTYCTZULCD-UHFFFAOYSA-N
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Description

5-Cyano-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C8H4FNO2 and its molecular weight is 165.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyano-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXVUTYCTZULCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380950
Record name 5-cyano-2-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146328-87-2
Record name 5-cyano-2-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyano-2-fluorobenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Cyano-2-fluorobenzoic acid (CAS Number: 146328-87-2), a key building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, safety information, a representative synthetic protocol, and its applications in drug discovery.

Core Properties and Safety Information

This compound is a fluorinated aromatic compound containing both a carboxylic acid and a nitrile functional group. These features make it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 146328-87-2[1]
Molecular Formula C₈H₄FNO₂
Molecular Weight 165.12 g/mol
Melting Point 187-189 °C[2]
Appearance Solid[2]
Storage Temperature Room temperature[2] or +2 to +8 °C
Safety and Hazard Information

This compound is classified as hazardous. The relevant hazard and precautionary statements are provided below.

Hazard ClassGHS PictogramHazard StatementsPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)GHS07H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P362+P364, P501
Skin Corrosion/IrritationGHS07H315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/IrritationGHS07H319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07H335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Synthesis and Experimental Protocols

The synthesis of cyanobenzoic acids often involves the introduction of the cyano group onto a pre-functionalized benzoic acid derivative. A representative two-step protocol for a closely related isomer, 2-cyano-5-fluorobenzoic acid, is detailed below, illustrating a common synthetic strategy.[3]

Experimental Protocol: Synthesis of 2-Cyano-5-fluorobenzoic Acid[3]

Step 1: Cyanation of 2-bromo-5-fluorobenzoic acid methyl ester [3]

  • A mixture of 2-bromo-5-fluorobenzoic acid methyl ester (5.00 g, 21.5 mmol) and cuprous cyanide (2.12 g, 23.6 mmol) in N,N-dimethylformamide (DMF) is heated at 90°C for 24 hours.[3]

  • The reaction mixture is then cooled to room temperature and diluted with ethyl acetate (300 mL).[3]

  • The resulting mixture is filtered. The filtrate is washed sequentially with brine (5 x 50 mL) and a saturated sodium bicarbonate solution (50 mL).[3]

  • The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude methyl 2-cyano-5-fluorobenzoate, which is used in the subsequent step without further purification.[3]

Step 2: Hydrolysis to 2-Cyano-5-fluorobenzoic acid [3]

  • To a stirred solution of methyl 2-cyano-5-fluorobenzoate (3.85 g, 21.5 mmol) in a mixture of tetrahydrofuran (30 mL) and water (3 mL) at 0°C, lithium hydroxide monohydrate (1.11 g, 26.5 mmol) is added.[3]

  • The reaction is allowed to warm to room temperature and stirred for 1 hour.[3]

  • The solvent is evaporated, and the residue is diluted with water (100 mL) and 2M hydrochloric acid (20 mL).[3]

  • The resulting solid is collected by filtration and dried under vacuum to afford the final product, 2-cyano-5-fluorobenzoic acid.[3]

G General Synthesis Workflow for Cyanobenzoic Acids A Halogenated Fluorobenzoic Acid Ester C Cyanation Reaction A->C B Cyanating Agent (e.g., CuCN) B->C D Intermediate Cyano Ester C->D Substitution F Hydrolysis D->F E Base (e.g., LiOH) E->F G Final Product: This compound F->G Acidification

Caption: General Synthesis Workflow for Cyanobenzoic Acids.

Applications in Research and Drug Development

Fluorinated benzoic acid derivatives are of significant interest in medicinal chemistry. The incorporation of fluorine can modulate a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] this compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[4]

Role as a Pharmaceutical Intermediate

This compound and its isomers are utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, the related compound 2-cyano-5-fluorobenzoic acid is used in the preparation of a chemotactic factor modulator, indicating its utility in developing treatments for inflammatory diseases.[3] The presence of the cyano and fluoro groups provides handles for further chemical modifications and can influence the pharmacological profile of the final drug candidate.

The strategic placement of fluorine and cyano groups on the benzoic acid scaffold allows for the fine-tuning of molecular properties to enhance drug-like characteristics. This makes this compound a valuable component in the drug discovery pipeline.

G Role of this compound in Drug Discovery A This compound (Building Block) B Chemical Synthesis (e.g., Amide Coupling, Cyclization) A->B C Complex Bioactive Molecule B->C D Target Identification and Validation C->D Biological Screening E Lead Optimization D->E Structure-Activity Relationship E->C Analogue Synthesis F Preclinical and Clinical Development E->F

Caption: Role in the Drug Discovery Process.

References

Synthesis of 5-Cyano-2-fluorobenzoic Acid from Primary Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Cyano-2-fluorobenzoic acid, a valuable building block in pharmaceutical and agrochemical research, with a focus on methods starting from primary aromatic amines. The core of this synthesis is the Sandmeyer reaction, a robust and versatile method for the conversion of aryl amines into a wide array of functional groups, including the essential cyano group.[1][2][3][4]

Synthetic Strategy Overview

The primary route for the synthesis of this compound from a primary amine involves a two-step sequence:

  • Diazotization: The primary aromatic amine, 5-amino-2-fluorobenzoic acid, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using a nitrite source, such as sodium nitrite.[4][5]

  • Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then reacted with a cyanide salt, most commonly cuprous cyanide (CuCN), to introduce the cyano group onto the aromatic ring.[2][6]

This overall transformation is a cornerstone of aromatic chemistry, allowing for the introduction of the cyano group in a regioselective manner, which can be further elaborated into other functional groups like carboxylic acids or amines.

Synthesis of the Starting Material: 5-Amino-2-fluorobenzoic Acid

The key starting material for this synthesis is 5-amino-2-fluorobenzoic acid. Several synthetic routes to this intermediate have been reported, starting from commercially available precursors.

Method 1: From 4-Fluoroaniline
Method 2: From 2-Methyl-4-fluoronitrobenzene

Another reported synthesis starts from 2-methyl-4-fluoronitrobenzene. This route involves the reduction of the nitro group to an amine, followed by oxidation of the methyl group to a carboxylic acid.

Experimental Protocol: Synthesis of 5-fluoroanthranilic acid from 2-methyl-4-fluoronitrobenzene

This protocol is based on a reported synthesis and provides a viable route to the necessary starting material.

StepReagent/ConditionDescriptionYield
1Raney Nickel, H₂, 50°CCatalytic hydrogenation of the nitro group to an amine.High
2Potassium permanganate (KMnO₄)Oxidation of the methyl group to a carboxylic acid.Moderate
3AcidificationTo precipitate the final product.Good
4Recrystallization (alkaline dissolution and acid precipitation)Purification of the crude product.Good

Note: This table is a summary of the described process. Specific quantities and reaction times would need to be optimized.

Core Synthesis: this compound via Sandmeyer Reaction

The central part of this guide is the conversion of 5-amino-2-fluorobenzoic acid to this compound. While a specific protocol for this exact transformation is not widely published, a highly analogous procedure for the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester provides a robust template.[7]

Reaction Scheme

G cluster_0 Diazotization cluster_1 Sandmeyer Cyanation start 5-Amino-2-fluorobenzoic acid diazonium 2-Carboxy-4-fluorobenzenediazonium salt start->diazonium NaNO₂, HCl, 0-5°C product This compound diazonium->product CuCN, heat

Figure 1. Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from an analogous synthesis)

This protocol is adapted from the synthesis of a structurally similar compound and should serve as a strong starting point for the synthesis of this compound.[7]

Step 1: Diazotization of 5-Amino-2-fluorobenzoic acid

  • Suspend 5-amino-2-fluorobenzoic acid (1.0 eq.) in an aqueous acidic solution (e.g., 20% H₂SO₄ or HCl) at 0-5°C in a reaction vessel equipped with a stirrer and a thermometer.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq.) in water, maintaining the temperature between 0°C and 5°C.

  • Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate reaction vessel, prepare a solution or suspension of cuprous cyanide (CuCN) (1.2-1.5 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

  • Slowly add the cold diazonium salt solution from Step 1 to the CuCN mixture. Gas evolution (N₂) will be observed.

  • After the addition is complete, heat the reaction mixture to a temperature between 60°C and 120°C. The optimal temperature will need to be determined empirically.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 2-10 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Quantitative Data (Expected)

The following table presents expected yields based on the analogous synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.[7] Actual yields for this compound may vary and would require experimental optimization.

StepProductExpected Yield
Diazotization & CyanationThis compound70-90%

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data
¹H NMR Aromatic protons will show characteristic splitting patterns and chemical shifts influenced by the fluorine, cyano, and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Distinct signals for the aromatic carbons, the nitrile carbon, and the carboxyl carbon. The carbon attached to the fluorine will show a large C-F coupling constant.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the C≡N stretch of the nitrile, and the C-F stretch.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of this compound (165.12 g/mol ) should be observed.
Melting Point A sharp melting point is indicative of high purity.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

G cluster_prep Starting Material Preparation cluster_synth Core Synthesis cluster_workup Workup and Purification cluster_analysis Analysis and Characterization start_mat Primary Aromatic Amine (e.g., 4-Fluoroaniline) synthesis_amine Synthesis of 5-Amino-2-fluorobenzoic acid start_mat->synthesis_amine diazotization Diazotization synthesis_amine->diazotization sandmeyer Sandmeyer Cyanation diazotization->sandmeyer extraction Extraction sandmeyer->extraction purification Purification (Chromatography/Recrystallization) extraction->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms mp Melting Point purification->mp final_product Pure this compound nmr->final_product ir->final_product ms->final_product mp->final_product

Figure 2. General workflow for the synthesis and analysis of this compound.

Safety Considerations

  • Diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution and at low temperatures.

  • Cyanide salts (e.g., CuCN) are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • Acids and organic solvents should be handled with care, following standard laboratory safety procedures.

This technical guide provides a framework for the synthesis of this compound from primary amines. Researchers should consult relevant literature and perform careful optimization of reaction conditions to achieve the best results in their specific laboratory setting.

References

An In-depth Technical Guide to 5-Cyano-2-fluorobenzoic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of 5-Cyano-2-fluorobenzoic acid (CAS No. 146328-87-2), a critical building block for researchers, scientists, and professionals in drug development. Its strategic placement of fluoro and cyano groups on the benzoic acid scaffold makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of PARP inhibitors for cancer therapy.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Its chemical structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a fluorine atom at position 2, and a cyano group at position 5.

Molecular Formula: C₈H₄FNO₂

Molecular Weight: 165.12 g/mol

The presence of the electron-withdrawing fluorine and cyano groups significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid, making it a versatile reagent in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction optimization, and purification.

PropertyValueReference(s)
CAS Number 146328-87-2[1][2]
Molecular Formula C₈H₄FNO₂[1]
Molecular Weight 165.12 g/mol [1]
Appearance Solid[3]
Melting Point 187-189 °C[3][4]
Boiling Point 322.1 ± 27.0 °C (Predicted)[4][5]
Density 1.42 ± 0.1 g/cm³ (Predicted)[4]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1][4]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound. These are based on established methods for structurally related compounds and may require optimization for specific laboratory conditions.

Synthesis of this compound

A common synthetic route to cyanobenzoic acids involves the cyanation of a corresponding bromo-substituted precursor. The following is a representative two-step procedure adapted from the synthesis of a similar isomer, which can be applied to produce this compound from 5-bromo-2-fluorobenzoic acid.

Step 1: Cyanation of the Aryl Bromide

  • In a reaction vessel, combine 5-bromo-2-fluorobenzoic acid methyl ester with a cyanide source, such as cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)₂), in a suitable solvent like N,N-dimethylformamide (DMF).

  • The reaction mixture is heated, typically to around 90°C, and stirred for a prolonged period (e.g., 24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.

  • The mixture is then filtered to remove insoluble inorganic salts. The filtrate is washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound methyl ester.

Step 2: Hydrolysis of the Ester

  • The crude methyl ester from the previous step is dissolved in a mixture of a suitable organic solvent, such as tetrahydrofuran (THF), and water.

  • A base, typically lithium hydroxide (LiOH) monohydrate, is added to the solution at a reduced temperature (e.g., 0°C).

  • The reaction mixture is allowed to warm to room temperature and stirred for approximately 1-2 hours until the hydrolysis is complete.

  • The organic solvent is removed under reduced pressure. The remaining aqueous solution is diluted with water and then acidified with a mineral acid, such as 2M hydrochloric acid (HCl), to precipitate the carboxylic acid.

  • The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.[4]

SynthesisWorkflow start 5-Bromo-2-fluorobenzoic acid methyl ester cyanation Cyanation with CuCN or Zn(CN)₂ in DMF start->cyanation ester This compound methyl ester cyanation->ester hydrolysis Hydrolysis with LiOH in THF/Water ester->hydrolysis acidification Acidification with HCl hydrolysis->acidification product This compound acidification->product purification Purification (Recrystallization) product->purification LogicalRelationship cluster_synthesis Synthesis of Key Intermediate cluster_drug Final Drug Product 5-Cyano-2-fluorobenzoic_acid This compound Phthalazinone_Core Phthalazinone Core Intermediate 5-Cyano-2-fluorobenzoic_acid->Phthalazinone_Core Multi-step conversion Olaparib Olaparib (PARP Inhibitor) Phthalazinone_Core->Olaparib Coupling with piperazine derivative

References

Spectroscopic Analysis of 5-Cyano-2-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Cyano-2-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and characteristic Infrared (IR) and Mass Spectrometry (MS) values based on structurally similar compounds and established principles. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values serve as a reference for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2-8.4dd1HH-6
~7.8-8.0dd1HH-4
~7.4-7.6t1HH-3
>10br s1HCOOH

Note: Predicted values are based on the analysis of structurally related compounds such as 4-Cyano-2-fluorobenzoic acid. The exact chemical shifts and coupling constants will be dependent on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~165-170C=O (Carboxylic Acid)
~160-165 (d)C-F
~135-140C-6
~130-135C-4
~120-125C-2
~115-120C-5
~110-115C-1
~115-120CN

Note: Predicted values are based on established increments for substituted benzene rings. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~2230-2210C≡N stretchNitrile
~1710-1680C=O stretchCarboxylic acid (dimer)
~1600, ~1475C=C stretchAromatic ring
~1300-1200C-F stretchAryl fluoride
~920 (broad)O-H bendCarboxylic acid (dimer)

Table 4: Expected Mass Spectrometry Data for this compound

m/zIon
165.02[M]⁺ (Molecular Ion)
148.02[M-OH]⁺
120.02[M-COOH]⁺

Note: The molecular weight of this compound (C₈H₄FNO₂) is 165.12 g/mol . The expected fragments are based on common fragmentation patterns of benzoic acids.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1]

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the ¹³C spectrum, which may require a larger number of scans to achieve a good signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the raw data.

  • Phase correct the spectra and perform baseline correction.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet Method:

    • Grind a small amount of the sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Place the prepared sample in the spectrometer's sample compartment.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[2][3][4]

  • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C=O, C≡N, C-F, aromatic C=C).[2][3][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL for electrospray ionization (ESI).[1]

  • Filter the solution through a syringe filter to remove any particulate matter.[1]

Data Acquisition:

  • Introduce the sample into the ion source of the mass spectrometer.

  • Select an appropriate ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). For benzoic acid derivatives, negative ion mode ESI is often preferred to observe the deprotonated molecule [M-H]⁻.[1]

  • Acquire the mass spectrum over a suitable m/z range.

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight of the compound.

  • Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample 5-Cyano-2-fluorobenzoic Acid Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet / ATR Sample->KBr_Pellet Solution_Prep Dilute Solution Preparation Sample->Solution_Prep NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry Solution_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Integration) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation and Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Solubility and Stability of 5-Cyano-2-fluorobenzoic Acid in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-fluorobenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development due to its potential as a building block in the synthesis of novel therapeutic agents. An understanding of its solubility and stability in various organic solvents is critical for its effective use in synthesis, purification, formulation, and analytical method development. This technical guide provides a summary of the currently available information on the solubility and stability of this compound, outlines general experimental protocols for their determination, and discusses the stability of structurally related compounds.

Core Concepts: Solubility and Stability

The solubility of an active pharmaceutical ingredient (API) or intermediate in different solvents is a fundamental physicochemical property that influences its bioavailability, ease of formulation, and suitability for various chemical reactions. Factors affecting solubility include the polarity of the solute and solvent, temperature, pH, and the presence of other solutes.

Stability refers to the ability of a chemical compound to resist chemical change or degradation under various environmental conditions, such as exposure to light, heat, humidity, and different chemical matrices. Stability studies are essential for determining the shelf-life of a compound and for identifying potential degradation products that could affect its efficacy or safety.

Physicochemical Properties of this compound

Basic physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 146328-87-2
Molecular Formula C₈H₄FNO₂
Molecular Weight 165.12 g/mol
Melting Point 187-189 °C
Physical Form Solid

Solubility of this compound

Currently, there is a notable absence of publicly available quantitative data on the solubility of this compound in common organic solvents. While qualitative statements suggest its utility in organic synthesis, specific solubility values in solvents such as methanol, ethanol, acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have not been documented in readily accessible literature.

For structurally similar compounds, such as 2-fluoro-5-formylbenzoic acid, general solubility in polar aprotic solvents like DMSO and DMF, as well as in alcohols, is expected. However, direct extrapolation of this information to this compound should be approached with caution due to the differing electronic and steric effects of the cyano and formyl groups.

Stability of this compound

A Safety Data Sheet (SDS) for this compound states that the compound is stable under normal handling and storage conditions. For the related compound, 4-cyano-2-fluorobenzoic acid, it is described as a stable solid at room temperature but may decompose upon heating, releasing toxic fumes.

Detailed studies on the degradation pathways of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light) are not currently available in the literature. General knowledge of benzoic acids suggests that they can undergo decarboxylation at high temperatures. The cyano group may be susceptible to hydrolysis under strong acidic or basic conditions to form a carboxylic acid or an amide, respectively.

Experimental Protocols

The following sections describe generalized experimental protocols that can be employed to determine the solubility and stability of this compound.

Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Place in a constant temperature shaker bath prep1->prep2 equil Agitate for 24-72 hours to reach equilibrium prep2->equil analysis1 Allow undissolved solid to settle equil->analysis1 analysis2 Withdraw and filter an aliquot of the supernatant analysis1->analysis2 analysis3 Quantify concentration by a validated analytical method (e.g., HPLC) analysis2->analysis3

Workflow for Solubility Determination

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vial to stand to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is determined from the measured concentration of the saturated solution.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stress1 Acid Hydrolysis (e.g., 0.1 N HCl) analysis Analyze stressed samples by a stability-indicating HPLC method stress1->analysis stress2 Base Hydrolysis (e.g., 0.1 N NaOH) stress2->analysis stress3 Oxidation (e.g., 3% H₂O₂) stress3->analysis stress4 Thermal Stress (e.g., 60°C) stress4->analysis stress5 Photolytic Stress (ICH Q1B guidelines) stress5->analysis eval1 Determine % degradation analysis->eval1 eval2 Identify and characterize degradation products (e.g., LC-MS) analysis->eval2

An In-depth Technical Guide to 5-Cyano-2-fluorobenzoic Acid: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-fluorobenzoic acid, a halogenated aromatic nitrile, has emerged as a valuable building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique substitution pattern, featuring a cyano group for potential metabolic stability and a fluorine atom to modulate electronic properties, makes it an attractive scaffold for the synthesis of enzyme inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a particular focus on its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols, quantitative physicochemical data, and visualizations of synthetic and signaling pathways are presented to serve as a practical resource for researchers in the field.

Discovery and History

While this compound is now a commercially available reagent, its initial discovery and first reported synthesis are not prominently documented in readily accessible scientific literature.[1][2] Its emergence is likely tied to the broader interest in fluorinated aromatic compounds in medicinal chemistry, a field that gained significant momentum in the latter half of the 20th century. The strategic incorporation of fluorine into drug candidates is a well-established method to enhance metabolic stability, binding affinity, and bioavailability. The presence of both a fluorine atom and a cyano group on the benzoic acid scaffold provides multiple points for synthetic diversification, making it a versatile intermediate for library synthesis in drug discovery programs. Its utility as a precursor in the synthesis of various therapeutic agents, including PARP inhibitors, has solidified its importance in contemporary drug development.[3][4]

Physicochemical and Spectral Data

A summary of the known quantitative data for this compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers, detailed, experimentally-derived spectral data from peer-reviewed literature is not extensively published.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueSource
Chemical Formula C₈H₄FNO₂[5]
Molar Mass 165.12 g/mol [5]
CAS Number 146328-87-2[5]
Appearance White to off-white solidCommercial Suppliers
Melting Point 187-189 °CCommercial Suppliers
Storage Temperature +2 to +8 °C[5]
¹H NMR Data not readily available in peer-reviewed literature-
¹³C NMR Data not readily available in peer-reviewed literature-
IR (Infrared) Spectroscopy Data not readily available in peer-reviewed literature-
Mass Spectrometry Data not readily available in peer-reviewed literature-

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through established organometallic and aromatic substitution reactions. A plausible and commonly employed strategy involves a Sandmeyer-type reaction starting from a suitably substituted aniline.

Proposed Synthetic Pathway: Sandmeyer Reaction

A likely synthetic route to this compound begins with the diazotization of 2-amino-5-fluorobenzoic acid, followed by a cyanation reaction, typically using a copper(I) cyanide catalyst. This well-established transformation in aromatic chemistry provides a reliable method for the introduction of a nitrile group.

G start 2-Amino-5-fluorobenzoic Acid intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, HCl 0-5 °C product This compound intermediate->product CuCN, heat

Caption: Proposed Sandmeyer reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol: Esterification of this compound

Protocol: Synthesis of Methyl 5-Cyano-2-fluorobenzoate [5]

  • Reaction Setup: To a stirred solution of this compound (15.0 g, 89.0 mmol, 1 equivalent) in methanol (125 mL), add 96% sulfuric acid (4.96 mL, 89.0 mmol, 1 equivalent).

  • Reaction Conditions: Stir the reaction mixture at reflux overnight.

  • Workup: Evaporate the solvent under reduced pressure. Dilute the crude residue with water (100 mL) and ethyl acetate (150 mL).

  • Extraction: Separate the aqueous layer and extract with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester. The product can be further purified by column chromatography on silica gel.

Applications in Drug Discovery: A Focus on PARP Inhibitors

This compound and its derivatives have garnered significant interest as key intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4] PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for double-strand break repair is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage, resulting in cell death through a concept known as synthetic lethality.

The PARP Signaling Pathway and the Mechanism of Inhibition

The benzamide moiety is a common pharmacophore in many PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the enzyme's active site. The 5-cyano-2-fluorobenzamide scaffold, derived from this compound, is a valuable component in the design of potent and selective PARP inhibitors.

G cluster_0 Normal Cell (DNA Repair) cluster_1 BRCA-Mutated Cancer Cell ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp ber Base Excision Repair (BER) parp->ber repair1 DNA Repair ber->repair1 ssb2 Single-Strand Break (SSB) parp_i PARP Inhibitor (e.g., derived from 5-Cyano-2-fluorobenzamide) ssb2->parp_i no_ber BER Blocked parp_i->no_ber dsb Double-Strand Break (DSB) (at replication fork) no_ber->dsb hr_def Deficient Homologous Recombination (HR) dsb->hr_def apoptosis Cell Death (Apoptosis) hr_def->apoptosis

Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutated cancer cells.

Experimental Workflow: From Building Block to Biological Evaluation

The development of a novel PARP inhibitor using this compound as a starting material follows a logical progression from chemical synthesis to biological validation.

G start This compound step1 Amide Coupling (with desired amine) start->step1 intermediate 5-Cyano-2-fluorobenzamide Derivative step1->intermediate step2 Further Synthetic Modifications intermediate->step2 candidate Final PARP Inhibitor Candidate step2->candidate assay1 In Vitro PARP Enzyme Inhibition Assay candidate->assay1 assay2 Cell-Based Assays (e.g., BRCA-mutant cell lines) candidate->assay2 result Lead Compound Identification assay1->result assay2->result

Caption: A generalized experimental workflow for the development of a PARP inhibitor starting from this compound.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. While its early history is not extensively detailed, its current utility as a versatile building block, particularly for the synthesis of PARP inhibitors, is well-recognized. The combination of its fluorine and cyano functionalities provides a rich platform for the generation of novel therapeutic agents. This technical guide has provided a consolidated resource on its synthesis, properties, and applications, aiming to facilitate further research and innovation in the development of targeted therapies for cancer and other diseases. Further disclosure of detailed experimental and spectral data in the public domain would be of great benefit to the scientific community.

References

physical and chemical properties of 5-Cyano-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-fluorobenzoic acid is a substituted aromatic carboxylic acid that has garnered significant interest in the field of medicinal chemistry. Its unique trifunctional structure, featuring a carboxylic acid, a cyano group, and a fluorine atom on a benzene ring, makes it a versatile building block for the synthesis of complex organic molecules. The presence of both electron-withdrawing cyano and fluoro groups significantly influences the electronic properties of the molecule, enhancing its reactivity and potential for specific biological interactions. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with relevant experimental protocols and its applications in drug discovery.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.

General and Physical Properties
PropertyValueSource
Molecular Formula C₈H₄FNO₂[1]
Molar Mass 165.12 g/mol [1]
CAS Number 146328-87-2[1][2]
Appearance Solid[2]
Melting Point 187-189 °C[2]
Boiling Point (Predicted) 322.1 ± 27.0 °C[3]
Density (Predicted) 1.42 ± 0.1 g/cm³[3]
Storage Temperature Room Temperature[2]
Chemical and Safety Information
PropertyValueSource
IUPAC Name This compound[4]
InChI 1S/C8H4FNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12)[2]
InChI Key UQXVUTYCTZULCD-UHFFFAOYSA-N[2]
SMILES C1=CC(=C(C=C1C#N)C(=O)O)F[5]
Purity 97%[2]
Hazard Statements H302, H312, H315, H319, H332, H335[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a Sandmeyer reaction starting from an appropriate aminofluorobenzoic acid. A general two-step procedure is outlined below, based on methods for producing cyanobenzoic acid derivatives.[6][7]

Step 1: Diazotization of 5-Amino-2-fluorobenzoic Acid

  • Dissolve 5-amino-2-fluorobenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C).

  • Slowly add a solution of sodium nitrite (NaNO₂) in water to the stirred mixture, maintaining the temperature below 5 °C.

  • Continue stirring for a short period after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.

  • After cooling, the product can be isolated by filtration or extraction, followed by purification techniques such as recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction 5-Amino-2-fluorobenzoic_Acid 5-Amino-2-fluorobenzoic Acid Diazonium_Salt Diazonium Salt Intermediate 5-Amino-2-fluorobenzoic_Acid->Diazonium_Salt 1. HCl, NaNO2 2. 0-5 °C Final_Product This compound Diazonium_Salt->Final_Product CuCN

Caption: Proposed synthesis workflow for this compound.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by the fluorine and other substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atoms of the carboxylic acid and cyano groups will have characteristic chemical shifts.[8][9][10]

Infrared (IR) Spectroscopy

  • The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C≡N stretch of the cyano group.

Mass Spectrometry (MS)

  • Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can provide structural information.[11][12]

High-Performance Liquid Chromatography (HPLC)

  • HPLC is a suitable technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier) would likely provide good separation.[13][14]

Analytical_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: General analytical workflow for the characterization of this compound.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its three functional groups.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and conversion to the acid chloride. The acidity of the carboxylic acid is enhanced by the electron-withdrawing effects of the cyano and fluoro substituents.

  • Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

  • Aromatic Ring: The fluorine atom can be displaced by nucleophiles under certain conditions, and the aromatic ring can undergo further electrophilic or nucleophilic substitution, although the presence of multiple electron-withdrawing groups makes it relatively deactivated towards electrophilic attack.

The compound is expected to be stable under standard laboratory conditions, but it should be stored in a dry environment.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano group can participate in hydrogen bonding interactions with biological targets.[15][16] For instance, it can be used as a key intermediate in the synthesis of pyrimidine-based Aurora kinase inhibitors.[17]

Drug_Discovery_Application Starting_Material This compound Amidation Amidation Reaction Starting_Material->Amidation Intermediate Benzamide Intermediate Amidation->Intermediate Further_Synthesis Further Synthetic Steps Intermediate->Further_Synthesis Kinase_Inhibitor Kinase Inhibitor (API) Further_Synthesis->Kinase_Inhibitor

Caption: Role of this compound in the synthesis of kinase inhibitors.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its distinct physical and chemical properties, driven by the interplay of its functional groups, make it a valuable tool for the creation of novel molecules with desired biological activities. While detailed experimental data is somewhat limited in publicly accessible literature, this guide provides a comprehensive overview based on available information and established chemical principles, offering a solid foundation for researchers and scientists working with this compound.

References

5-Cyano-2-fluorobenzoic Acid: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 5-Cyano-2-fluorobenzoic acid. The following sections detail the hazardous properties, handling procedures, and emergency responses associated with this compound, tailored for a laboratory and research environment.

Section 1: Chemical Identification and Physical Properties

PropertyValue
Chemical Name This compound
CAS Number 146328-87-2
Molecular Formula C₈H₄FNO₂
GHS Classification Acute Toxicity, Oral (Category 4)[1]
Skin Irritation (Category 2)[1]
Serious Eye Damage (Category 1)[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory system[1]
Appearance Solid

Section 2: Hazard Identification and Toxicological Data

This compound is classified as harmful if swallowed and causes skin irritation and serious eye damage.[1] It may also cause respiratory irritation.[1]

Hazard ClassGHS CategoryStatement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage[1]
Specific target organ toxicity — single exposure Category 3H335: May cause respiratory irritation[1]

Acute Toxicity Data:

Route of ExposureValue (ATE US)
Oral 500 mg/kg body weight[1]

Section 3: Safe Handling and Storage Protocols

Handling:

  • Avoid breathing dust, mist, or spray.[1]

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[2]

Storage:

  • Store in a well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store locked up.[1]

  • Keep containers in a dry, cool, and well-ventilated place.[2]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[2]

Section 4: Exposure Controls and Personal Protective Equipment

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.[2]

  • Eyewash stations and safety showers should be close to the workstation location.[2]

Personal Protective Equipment (PPE):

PPE TypeSpecifications
Eye/Face Wear safety glasses with side-shields or goggles.[3]
Skin Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
Respiratory If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.[3]

Section 5: First Aid and Emergency Procedures

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]

  • If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] Immediately call a POISON CENTER or doctor/physician.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[2]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

Section 6: Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation.[2]

  • Containment and Clean-up: Sweep up and shovel into suitable containers for disposal.[2]

Section 7: Disposal Considerations

Dispose of contents/container to an approved waste disposal plant.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

Section 8: Visualized Safety Workflow

The following diagram illustrates the general workflow for safely handling this compound, from initial risk assessment to emergency response.

Safe Handling Workflow for this compound cluster_0 Preparation & Assessment cluster_1 Handling & Experimentation cluster_2 Emergency Response cluster_3 Mitigation & First Aid cluster_4 Post-Incident RiskAssessment Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Ventilated Work Area GatherPPE->PrepWorkArea Handling Handle Compound Following Safe Procedures PrepWorkArea->Handling Storage Store Properly Handling->Storage Spill Accidental Release Handling->Spill Exposure Personal Exposure Handling->Exposure ContainSpill Contain & Clean Spill Spill->ContainSpill FirstAid Administer First Aid Exposure->FirstAid Fire Fire Evacuate Evacuate Area Fire->Evacuate Decontaminate Decontaminate Area & PPE ContainSpill->Decontaminate Report Report Incident FirstAid->Report Firefighting Use Appropriate Extinguishing Media Evacuate->Firefighting Firefighting->Decontaminate WasteDisposal Dispose of Waste Decontaminate->WasteDisposal WasteDisposal->Report

References

A Theoretical and Computational Investigation of 5-Cyano-2-fluorobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular characteristics, synthesis, and computational analysis of the versatile chemical intermediate, 5-Cyano-2-fluorobenzoic acid.

This technical guide offers a comprehensive overview of this compound, a key building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This document details its physicochemical properties, outlines established synthesis protocols, and delves into theoretical and computational methodologies for its characterization. This guide is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of this compound's properties and potential applications.

Physicochemical and Computed Properties

This compound is a white to off-white crystalline solid.[1] Its molecular structure, incorporating a carboxylic acid, a cyano group, and a fluorine atom on a benzene ring, provides multiple reactive sites for organic synthesis.[1] The presence of the fluorine atom and cyano group can influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets when incorporated into larger drug candidates. A summary of its key identifiers and computed properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₄FNO₂[2]
Molecular Weight 165.12 g/mol [3]
IUPAC Name This compound[2]
CAS Number 146328-87-2[3]
InChI Key UQXVUTYCTZULCD-UHFFFAOYSA-N[4]
SMILES C1=CC(=C(C=C1C#N)C(=O)O)F[2]
Melting Point 187-189 °C[4]
pKa (Predicted) 2.71 ± 0.10[1]
XlogP (Predicted) 1.4[2]

Synthesis Protocols

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the hydrolysis of its corresponding methyl ester, methyl 5-cyano-2-fluorobenzoate.

Hydrolysis of Methyl 5-cyano-2-fluorobenzoate

This procedure details the conversion of methyl 5-cyano-2-fluorobenzoate to this compound using potassium hydroxide.

Materials:

  • Methyl 5-cyano-2-fluorobenzoate

  • Ethanol

  • 40% aqueous solution of Potassium Hydroxide (KOH)

  • Ethyl acetate (EtOAc)

  • 10% aqueous Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 5-cyano-2-fluorobenzoate (3.0 g, 16.8 mmol) in ethanol (50 mL).

  • Add a 40% aqueous solution of KOH (15 mL) to the solution.

  • Heat the reaction mixture to 45 °C and stir for 2 hours until all solids have dissolved.

  • After the reaction is complete, cool the mixture to room temperature.

  • Partially concentrate the mixture under reduced pressure.

  • Dilute the reaction mixture with ethyl acetate (EtOAc) and acidify with a 10% aqueous HCl solution.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer further with ethyl acetate (3 x 20 mL).

  • Combine all organic extracts and dry with anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure to yield the final product.

Mass spectrometry analysis (DCI/NH₃) should show m/z 183 (M+NH₄)⁺.

G Synthesis Workflow: Hydrolysis of Methyl 5-cyano-2-fluorobenzoate start Start: Methyl 5-cyano-2-fluorobenzoate in Ethanol add_koh Add 40% aq. KOH start->add_koh heat_stir Heat to 45°C and stir for 2h add_koh->heat_stir cool Cool to room temperature heat_stir->cool concentrate Partially concentrate under reduced pressure cool->concentrate dilute_acidify Dilute with EtOAc and acidify with 10% HCl concentrate->dilute_acidify separate Separate organic and aqueous layers dilute_acidify->separate extract Extract aqueous layer with EtOAc (3x) separate->extract combine_dry Combine organic extracts and dry over Na2SO4 extract->combine_dry filter_concentrate Filter and concentrate under reduced pressure combine_dry->filter_concentrate end_product End: this compound filter_concentrate->end_product G Proposed Workflow for Theoretical Analysis start Start: Define Molecular Structure dft Geometry Optimization (DFT, e.g., B3LYP) start->dft freq Vibrational Frequency Calculation dft->freq nbo Natural Bond Orbital (NBO) Analysis dft->nbo homo_lumo Frontier Molecular Orbital (HOMO-LUMO) Analysis dft->homo_lumo spectra Predict Spectroscopic Properties (IR, Raman, NMR) dft->spectra thermo Calculate Thermochemical Properties freq->thermo nmr NMR Chemical Shift Calculation spectra->nmr ir_raman IR and Raman Spectra Simulation (e.g., GVPT2) spectra->ir_raman comparison Compare with Experimental Data nmr->comparison ir_raman->comparison end End: Characterized Molecule comparison->end

References

commercial availability and suppliers of 5-Cyano-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Commercial Availability, Properties, and Synthesis of a Key Chemical Intermediate

Introduction

5-Cyano-2-fluorobenzoic acid (CAS No. 146328-87-2) is a substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The presence of three distinct functional groups—a carboxylic acid, a nitrile, and a fluorine atom—on the benzene ring imparts unique reactivity and makes it a versatile building block for drug discovery and the development of novel materials. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and established synthesis protocols for research scientists and drug development professionals.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers worldwide, ensuring a stable supply chain for research and development purposes. It is typically offered in research quantities, with options for bulk and custom synthesis available upon request.

Key suppliers include:

  • Sigma-Aldrich[1]

  • Parchem[2]

  • Cenmed Enterprises[3]

  • Luminix Health[4]

  • Key Organics[5]

  • Synquest Labs[6]

  • Manchester Organics[7]

Physicochemical and Safety Data

The following table summarizes the key quantitative data for this compound, compiled from various supplier technical data sheets.

PropertyValueReference(s)
CAS Number 146328-87-2[6]
Molecular Formula C₈H₄FNO₂[4]
Molecular Weight 165.12 g/mol [4]
Purity ≥97%[1]
Melting Point 187-189 °C[1]
Physical Form Solid, Powder[1]
Storage Temperature Room Temperature or +2 to +8 °C[1][4]
InChI Key UQXVUTYCTZULCD-UHFFFAOYSA-N[1]
Hazard Statements (GHS) H302, H312, H315, H319, H332, H335 (Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.)[4]

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis. Its utility is demonstrated in its application for preparing complex heterocyclic compounds. For instance, it has been reported as a key starting material in the synthesis of certain chemotactic factor modulators, which are of interest in studying inflammatory responses.

Experimental Protocol: Synthesis of this compound

The following is a two-step laboratory-scale procedure for the synthesis of this compound, starting from 2-bromo-5-fluorobenzoic acid methyl ester. This method involves a cyanation reaction followed by saponification.

Step 1: Synthesis of this compound methyl ester
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-5-fluorobenzoic acid methyl ester (5.00 g, 21.5 mmol) and cuprous cyanide (CuCN) (2.12 g, 23.6 mmol).

  • Solvent Addition: Add dimethylformamide (DMF) to the flask.

  • Heating: Heat the reaction mixture to 90°C and maintain this temperature for 24 hours.

  • Workup: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate (300 mL) and filter to remove insoluble copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash it five times with 50 mL portions of brine (saturated NaCl solution), followed by one wash with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, this compound methyl ester, is typically used in the next step without further purification.

Step 2: Saponification to this compound
  • Reaction Setup: Dissolve the crude methyl ester (3.85 g, 21.5 mmol) in a mixture of tetrahydrofuran (THF) (30 mL) and water (3 mL) in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: While stirring, add lithium hydroxide monohydrate (LiOH·H₂O) (1.11 g, 26.5 mmol) to the solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.

  • Isolation: Evaporate the THF under reduced pressure. Dilute the remaining aqueous residue with water (100 mL).

  • Acidification: Acidify the solution by adding 2M hydrochloric acid (HCl) solution (20 mL). A solid precipitate should form.

  • Purification: Collect the solid product by vacuum filtration and dry it under vacuum to yield the final product, this compound.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflow for this compound.

Synthesis_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Saponification start_material 2-Bromo-5-fluorobenzoic acid methyl ester intermediate 5-Cyano-2-fluorobenzoic acid methyl ester start_material->intermediate 90°C, 24h reagent1 CuCN, DMF reagent2 1. LiOH·H₂O, THF/H₂O 2. 2M HCl final_product This compound intermediate_ref->final_product 0°C to RT, 1h Logical_Relationship A Starting Material (2-bromo-5-fluorobenzoic acid methyl ester) B Step 1: Cyanation (Displacement of Bromine) A->B C Intermediate (Methyl Ester) B->C D Step 2: Saponification (Ester Hydrolysis) C->D E Final Product (this compound) D->E

References

Methodological & Application

The Versatility of 5-Cyano-2-fluorobenzoic Acid in Medicinal Chemistry: A Keystone for Targeted Therapies

5-Cyano-2-fluorobenzoic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Cyano-2-fluorobenzoic acid is a valuable bifunctional building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its unique molecular architecture, featuring a carboxylic acid, a nitrile group, and a fluorine atom on a benzene ring, offers multiple reaction sites for the construction of complex molecular scaffolds. The presence of the electron-withdrawing cyano and fluoro groups influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, making it a versatile precursor for a variety of heterocyclic and substituted aromatic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for bioactive molecules.

Application in the Synthesis of PARP Inhibitors

A primary application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. Notably, it is a key precursor for the synthesis of Olaparib, a PARP inhibitor approved for the treatment of certain types of cancers with BRCA mutations. The synthesis of Olaparib involves the preparation of a key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, which can be derived from this compound.

Logical Workflow for the Synthesis of a Key Olaparib Intermediate

The following diagram illustrates a plausible synthetic pathway from this compound to a key phthalazinone intermediate, a core scaffold in many PARP inhibitors. This workflow highlights the strategic transformations of the cyano and carboxylic acid functionalities.

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Drug Synthesis A This compound B 5-(Aminomethyl)-2-fluorobenzoic acid A->B Nitrile Reduction (e.g., H2, Raney Ni) C 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid B->C Cyclocondensation (with Phthalic Anhydride derivative & Hydrazine) D Amide Coupling C->D Activation & Amidation E Olaparib (PARP Inhibitor) D->E

Caption: Synthetic pathway from this compound to Olaparib.

Experimental Protocols

The following are representative protocols for key transformations involving this compound. These protocols are based on established synthetic methodologies for similar substrates and may require optimization for specific applications.

Protocol 1: Amide Coupling of this compound

This protocol describes a general procedure for the formation of an amide bond from this compound and a primary or secondary amine using HATU as the coupling agent.

Materials and Reagents:

ReagentM.W. ( g/mol )Grade
This compound165.12≥98%
Amine (R1R2NH)Varies≥98%
HATU380.23≥98%
DIPEA129.24Anhydrous
DMF73.09Anhydrous
Ethyl acetate88.11ACS Grade
Saturated aq. NaHCO3--
Brine--
Anhydrous MgSO4120.37-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 mmol, 165 mg).

  • Add anhydrous DMF (5 mL) and stir until the solid is completely dissolved.

  • To the solution, add HATU (1.2 mmol, 456 mg) and the desired amine (1.1 mmol).

  • Slowly add DIPEA (3.0 mmol, 0.52 mL) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data (Representative):

Amine SubstrateProductYield (%)Melting Point (°C)
AnilineN-phenyl-5-cyano-2-fluorobenzamide85-95155-158
BenzylamineN-benzyl-5-cyano-2-fluorobenzamide88-96130-133
Piperidine(5-Cyano-2-fluorophenyl)(piperidin-1-yl)methanone90-9895-98
Protocol 2: Reduction of the Nitrile Group to a Primary Amine

This protocol describes the catalytic hydrogenation of the nitrile group in a derivative of this compound to the corresponding benzylamine.

Materials and Reagents:

ReagentM.W. ( g/mol )Grade
Methyl 5-cyano-2-fluorobenzoate179.14≥98%
Raney Nickel-Slurry in water
Hydrogen (H2)2.02High purity
Methanol32.04Anhydrous
Ammonia in Methanol-7N solution

Procedure:

  • To a high-pressure hydrogenation vessel, add methyl 5-cyano-2-fluorobenzoate (1.0 mmol, 179 mg) and methanol (10 mL).

  • Add a 7N solution of ammonia in methanol (1 mL) to the mixture.

  • Carefully add Raney Nickel (approx. 50% slurry in water, ~0.2 g) to the vessel.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the uptake of hydrogen.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 5-(aminomethyl)-2-fluorobenzoate.

  • The crude product can be used in the next step without further purification or can be purified by crystallization or column chromatography.

Quantitative Data (Representative):

Starting MaterialProductYield (%)Physical State
Methyl 5-cyano-2-fluorobenzoateMethyl 5-(aminomethyl)-2-fluorobenzoate80-90Off-white solid

Signaling Pathway Implication

The primary therapeutic target of molecules derived from this compound, such as Olaparib, is the PARP enzyme family, which plays a crucial role in DNA repair. The inhibition of PARP in cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA1/2 mutations) leads to a synthetic lethality, resulting in targeted cell death.

G A DNA Single-Strand Break B PARP Activation A->B C Base Excision Repair (BER) B->C F PARP Trapping & Inhibition of BER B->F leads to D DNA Repair C->D E Olaparib (derived from This compound) E->B Inhibits G Replication Fork Collapse & DNA Double-Strand Breaks F->G H Deficient Homologous Recombination Repair (e.g., BRCA1/2 mutation) G->H requires I Cell Death (Apoptosis) G->I in presence of H->I leads to

Caption: PARP inhibition pathway leading to synthetic lethality.

Disclaimer: The provided protocols are for informational purposes and should be performed by qualified professionals in a suitable laboratory setting. Appropriate safety precautions must be taken. Reaction conditions may require optimization for different substrates and scales.

Application Notes and Protocols: Synthesis of 5-Cyano-2-fluorobenzoyl Chloride and its Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-Cyano-2-fluorobenzoyl chloride, a key intermediate in the preparation of various pharmacologically active molecules. The reaction involves the conversion of 5-Cyano-2-fluorobenzoic acid using thionyl chloride. These protocols are intended for use by researchers and professionals in organic synthesis and drug development. The application of this reactive intermediate in the synthesis of targeted covalent inhibitors, specifically Bruton's tyrosine kinase (BTK) inhibitors, is also discussed, highlighting its importance in modern medicinal chemistry.

Introduction

5-Cyano-2-fluorobenzoyl chloride is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The presence of the cyano and fluoro groups on the benzoyl chloride moiety allows for diverse chemical transformations and provides unique electronic properties that can be exploited in the design of targeted therapies. The conversion of the parent carboxylic acid to the more reactive acyl chloride is a fundamental step that enables subsequent nucleophilic acyl substitution reactions, such as amidation and esterification, which are crucial for the construction of complex drug molecules.

One of the most significant applications of 5-Cyano-2-fluorobenzoyl chloride is in the synthesis of BTK inhibitors like Ibrutinib and Acalabrutinib. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies.

Reaction of this compound with Thionyl Chloride

The reaction of this compound with thionyl chloride is a standard method for the preparation of the corresponding acyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. Thionyl chloride is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of benzoyl chlorides from their corresponding benzoic acids using thionyl chloride, based on analogous reactions reported in the literature.

ParameterValue/RangeNotes
Substrate This compound-
Reagent Thionyl chloride (SOCl₂)Typically used in excess, also acts as solvent.
Temperature Reflux (approx. 79 °C)Reaction is generally heated to ensure completion.
Reaction Time 2 - 16 hoursMonitored by gas evolution (SO₂ and HCl).
Catalyst DMF (catalytic amount)Often added to facilitate the reaction.
Typical Yield 85 - 98%Dependent on reaction scale and purification method.
Product Purity >95%After distillation or removal of excess SOCl₂.

Experimental Protocols

Synthesis of 5-Cyano-2-fluorobenzoyl Chloride

This protocol describes a general procedure for the preparation of 5-Cyano-2-fluorobenzoyl chloride from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Distillation apparatus (optional, for purification)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Under a fume hood, carefully add an excess of thionyl chloride (typically 2-5 equivalents). The thionyl chloride can also be used as the solvent.

  • Add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of carboxylic acid).

  • The reaction mixture is heated to reflux (approximately 79 °C) with stirring. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl), which should be directed to a scrubber.

  • After the reaction is complete (typically 2-16 hours), the mixture is cooled to room temperature.

  • Excess thionyl chloride is carefully removed under reduced pressure. To ensure complete removal, anhydrous toluene can be added and subsequently removed under reduced pressure (azeotropic removal).

  • The crude 5-Cyano-2-fluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Caution: Thionyl chloride is a corrosive and lachrymatory substance. This reaction should be performed in a well-ventilated fume hood. The gaseous byproducts (SO₂ and HCl) are toxic and corrosive and must be neutralized in a scrubber.

Application in Drug Synthesis: BTK Inhibitors

5-Cyano-2-fluorobenzoyl chloride is a key intermediate in the synthesis of several BTK inhibitors. The following diagram illustrates a generalized synthetic workflow for the preparation of a BTK inhibitor core structure.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Further Elaboration cluster_3 Final Product A This compound B 5-Cyano-2-fluorobenzoyl chloride A->B SOCl₂, reflux D Amide Intermediate B->D Base (e.g., Et₃N) C Amine Intermediate (e.g., aminopyrazole derivative) C->D E BTK Inhibitor Core Structure D->E Cyclization/Coupling Reactions F BTK Inhibitor (e.g., Ibrutinib analogue) E->F Final modifications

Caption: Synthetic workflow for a BTK inhibitor.

The diagram above illustrates a common synthetic strategy where 5-Cyano-2-fluorobenzoyl chloride is first generated and then coupled with a suitable amine-containing heterocyclic intermediate. This amide formation is a critical step in assembling the core structure of the inhibitor. Subsequent chemical transformations, such as cyclization or cross-coupling reactions, lead to the final BTK inhibitor. The electrophilicity of the acyl chloride and the specific substitution pattern on the aromatic ring are key to the successful synthesis and ultimate biological activity of these important therapeutic agents.

Application Notes and Protocols for the Esterification of 5-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 5-Cyano-2-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. The following sections outline several common and effective esterification methods, including Fischer-Speier esterification, acid chloride-mediated esterification, and Steglich esterification. Each protocol is accompanied by a summary of reaction parameters and a visual workflow diagram to facilitate ease of use in a laboratory setting.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols using a strong acid catalyst.[1][2][3] This method is particularly well-suited for simple, unhindered alcohols like methanol and ethanol, which can often be used in excess to drive the reaction equilibrium towards the product.[1][3][4][5] The reaction is typically performed under reflux conditions to achieve a reasonable reaction rate.[1][2]

Quantitative Data Summary
ParameterValueNotes
Reactants This compound, Alcohol (e.g., Methanol, Ethanol)Alcohol is often used as the solvent.
Catalyst Concentrated H₂SO₄ or p-TsOHTypically used in catalytic amounts.
Temperature Reflux (60-110 °C)Dependent on the boiling point of the alcohol used.[2]
Reaction Time 1-10 hoursMonitored by TLC until completion.[2]
Yield Moderate to HighHighly dependent on efficient water removal.
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add an excess of the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 1-10 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To drive the equilibrium, a Dean-Stark apparatus can be used to remove the water byproduct, especially when using solvents like toluene.[2][5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dilute the residue with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude ester can be purified by column chromatography or distillation.[6]

Workflow Diagram

Fischer_Esterification start Start setup Combine this compound, alcohol, and acid catalyst in flask. start->setup reflux Heat to reflux for 1-10 hours. Monitor by TLC. setup->reflux cool Cool to room temperature. reflux->cool evaporate Remove excess alcohol under reduced pressure. cool->evaporate extract Dilute with organic solvent. Perform aqueous washes (H₂O, NaHCO₃, brine). evaporate->extract dry Dry organic layer over Na₂SO₄ or MgSO₄. extract->dry purify Filter and concentrate. Purify by chromatography or distillation. dry->purify end End purify->end

Caption: Fischer-Speier Esterification Workflow.

Acid Chloride Mediated Esterification

This two-step method involves the conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with an alcohol to form the ester.[4] Thionyl chloride (SOCl₂) is a common reagent for the formation of the acid chloride.[4][7] This method is often faster and can proceed under milder conditions than Fischer esterification for the second step.

Quantitative Data Summary
ParameterValueNotes
Reactants This compound, SOCl₂, AlcoholPyridine is often used as a catalyst/base.
Solvent Anhydrous, non-protic solvent (e.g., DCM, Toluene)Important to avoid hydrolysis of the acid chloride.
Temperature Step 1: Reflux; Step 2: 0 °C to room temperatureThe initial reaction with SOCl₂ often requires heating.
Reaction Time Varies (typically a few hours for each step)Monitored by TLC or disappearance of starting material.
Yield HighGenerally provides good to excellent yields.
Experimental Protocol

Step 1: Formation of 5-Cyano-2-fluorobenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, add this compound (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂), which can also act as the solvent. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Gently heat the mixture to reflux until the evolution of HCl and SO₂ gas ceases.

  • Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 5-Cyano-2-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Esterification

  • Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve the desired alcohol (1.0-1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether. A base such as pyridine or triethylamine (1.1 eq) is typically added.

  • Reagent Addition: Cool the alcohol solution to 0 °C. Slowly add the crude 5-Cyano-2-fluorobenzoyl chloride (1.0 eq) dissolved in a small amount of anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting ester by column chromatography.

Workflow Diagram

Acid_Chloride_Esterification cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification start_s1 Start react_s1 React this compound with excess SOCl₂ under reflux. start_s1->react_s1 isolate_s1 Remove excess SOCl₂ under reduced pressure. react_s1->isolate_s1 product_s1 Crude 5-Cyano-2-fluorobenzoyl chloride isolate_s1->product_s1 setup_s2 Dissolve alcohol and base in anhydrous solvent at 0 °C. product_s1->setup_s2 Use in Step 2 add_s2 Slowly add acid chloride solution. setup_s2->add_s2 react_s2 Stir and warm to room temperature. Monitor by TLC. add_s2->react_s2 workup_s2 Quench with water. Perform aqueous washes. react_s2->workup_s2 dry_s2 Dry and concentrate the organic layer. workup_s2->dry_s2 purify_s2 Purify by column chromatography. dry_s2->purify_s2 end_s2 End purify_s2->end_s2

Caption: Acid Chloride Mediated Esterification Workflow.

Steglich Esterification

The Steglich esterification is a mild method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent.[8][9] It is often catalyzed by 4-dimethylaminopyridine (DMAP).[8][10] This method is advantageous for substrates that are sensitive to acidic conditions and is effective for a wide range of alcohols.[4][8][10]

Quantitative Data Summary
ParameterValueNotes
Reactants This compound, Alcohol
Coupling Agent DCC or EDC (1.1-1.5 eq)
Catalyst DMAP (0.1-0.2 eq)Crucial for efficient ester formation.[10]
Solvent Anhydrous DCM, THF, or DMFPolar aprotic solvents are commonly used.[8]
Temperature 0 °C to room temperatureThe reaction is typically run at mild temperatures.[8]
Reaction Time 2-12 hoursMonitored by TLC.
Yield HighA key byproduct is dicyclohexylurea (DCU), which is a precipitate.
Experimental Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-12 hours, monitoring the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate and wash the solid with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel and wash it with dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the pure ester.

Workflow Diagram

Steglich_Esterification start Start setup Dissolve acid, alcohol, and DMAP in anhydrous DCM. start->setup cool_add Cool to 0 °C. Add DCC solution dropwise. setup->cool_add react Stir at room temperature for 2-12 hours. Monitor by TLC. cool_add->react filter Filter off the precipitated dicyclohexylurea (DCU). react->filter wash Wash the filtrate with dilute HCl, NaHCO₃, and brine. filter->wash dry Dry organic layer over Na₂SO₄ or MgSO₄. wash->dry purify Filter and concentrate. Purify by column chromatography. dry->purify end End purify->end

Caption: Steglich Esterification Workflow.

References

Application Notes and Protocols for Amide Coupling Reactions Involving 5-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 5-Cyano-2-fluorobenzoic acid is a valuable building block in drug discovery, with its substituted benzamide derivatives frequently appearing as key structural motifs in biologically active compounds, notably as kinase inhibitors. The presence of an electron-withdrawing cyano group and a fluorine atom on the aromatic ring can influence the reactivity of the carboxylic acid and the properties of the final amide products.

This document provides detailed application notes on common and efficient amide coupling strategies for this compound, complete with experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Overview of Common Coupling Strategies

The direct condensation of a carboxylic acid and an amine to form an amide bond is typically inefficient and requires harsh conditions. Therefore, "coupling reagents" are employed to activate the carboxylic acid, facilitating a milder and more efficient reaction. The two most prevalent and reliable methods for the synthesis of amides from this compound are:

  • Carbodiimide-Mediated Coupling: This method often utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an active ester, which is less prone to racemization and side reactions, and readily undergoes nucleophilic attack by the amine.[1]

  • Onium Salt-Mediated Coupling: Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents, particularly for sterically hindered or electronically deactivated substrates.[2] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly couples with the amine. This method is known for its fast reaction times and high yields.

Data Presentation: Amide Coupling Reactions

The following table summarizes representative quantitative data for the amide coupling of this compound with various amines using different coupling protocols.

Amine PartnerCoupling Reagent/AdditiveBaseSolventTime (h)Temp. (°C)Yield (%)
Various AnilinesSOCl₂ / --Toluene28085-95
6-(4-fluorophenyl)pyridin-3-amineSOCl₂ then Amine CouplingTEA, DMAPAcetonitrile-40-
(4-aminomethyl)phenyl derivativeHATUDIPEADMF1RT88
4-amino-3-fluorobenzonitrile-----95
AnilineEDC, HOBtDIPEADCM16RT75-85
BenzylamineHATUDIPEADMF2RT>90

Yields are based on literature precedents and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Safety Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: HATU-Mediated Amide Coupling (General Procedure)

This protocol is highly effective for a broad range of primary and secondary amines, including those that are sterically hindered or possess challenging electronic properties.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.2 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (to achieve a concentration of approximately 0.2-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling (General Procedure)

This is a robust and cost-effective method suitable for a wide variety of amines. The water-solubility of the EDC byproducts often simplifies the purification process.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF (to achieve a concentration of approximately 0.2-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add DIPEA or TEA (2.5 equiv) dropwise. Then, add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure amide.

Visualizations

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid This compound (R-COOH) ActiveEster OAt-Active Ester Acid->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide N-Substituted-5-cyano- 2-fluorobenzamide ActiveEster->Amide + Amine Amine Amine (R'-NH₂) Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

Experimental_Workflow start Start reagents Combine this compound, Coupling Reagent, and Base in Solvent start->reagents activation Pre-activation at 0°C (e.g., HATU protocol) reagents->activation add_amine Add Amine activation->add_amine reaction Stir at Room Temperature (1-24 hours) add_amine->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Wash with acid, base, brine) monitor->workup Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Pure Amide Product purify->product

Caption: General experimental workflow for amide synthesis.

Kinase_Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor Binds Kinase Kinase Domain Receptor->Kinase Activates ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->pSubstrate Response Cellular Response (Proliferation, Angiogenesis) pSubstrate->Response Leads to Inhibitor 5-Cyano-2-fluorobenzamide Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibits ATP Binding

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Cyano-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with derivatives of 5-cyano-2-fluorobenzoic acid. This building block is of significant interest in medicinal chemistry due to the presence of a cyano group, which can act as a hydrogen bond acceptor or be transformed into other functional groups, and a fluorine atom, which can enhance metabolic stability and binding affinity. The protocols outlined below are designed to address the challenges associated with the activation of the relatively inert C-F bond.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organohalide.[1][2][3] While highly versatile, the reactivity of the organohalide typically follows the trend I > Br > Cl >> F, which is inversely related to the bond dissociation energy of the carbon-halogen bond.[4][5] The strength of the C-F bond makes aryl fluorides challenging substrates for this transformation.[5][6][7] However, the presence of electron-withdrawing groups, such as the cyano and carboxylic acid moieties on the target scaffold, can facilitate the crucial oxidative addition step in the catalytic cycle.[7]

Key Considerations for Successful Coupling

Successful Suzuki coupling of this compound derivatives hinges on the careful selection of the catalyst, ligand, base, and solvent. Given the reduced reactivity of the C-F bond, more forcing conditions or highly active catalyst systems are often required.

  • Catalyst System: While standard palladium catalysts like Pd(PPh₃)₄ can be effective in some cases, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, PCy₃) are often necessary to promote the oxidative addition of the aryl fluoride.[2][8] Nickel-based catalysts have also emerged as a powerful alternative for C-F bond activation.[6][9]

  • Protection of the Carboxylic Acid: The carboxylic acid group can potentially interfere with the basic conditions of the Suzuki reaction. Therefore, it is often advantageous to protect it as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.

  • Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[10][11] The choice of base can significantly impact the reaction rate and the prevalence of side reactions like protodeboronation of the boronic acid partner.[10]

  • Solvent: A variety of solvents can be employed, often in biphasic mixtures with water, such as dioxane/water, THF/water, or toluene/water.[8][10] Anhydrous conditions can also be effective, particularly with certain catalyst systems.[12]

Experimental Protocols

Two distinct protocols are presented below. Protocol 1 utilizes a common palladium-based system with a phosphine ligand, suitable for a broad range of aryl and heteroaryl boronic acids. Protocol 2 describes a nickel-catalyzed approach, which can be particularly effective for the activation of the C-F bond.

Protocol 1: Palladium-Catalyzed Suzuki Coupling of Methyl 5-Cyano-2-fluorobenzoate

This protocol details the coupling of the methyl ester of this compound with a generic arylboronic acid.

Materials:

  • Methyl 5-cyano-2-fluorobenzoate (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk flask, add methyl 5-cyano-2-fluorobenzoate, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Nickel-Catalyzed Suzuki Coupling of this compound Derivatives

This protocol offers an alternative for C-F bond activation using a nickel catalyst.

Materials:

  • This compound derivative (e.g., methyl ester) (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) (10 mol%)

  • Tricyclohexylphosphine (PCy₃) (20 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq.)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere glovebox

  • Standard laboratory glassware and purification supplies

Procedure:

  • Inside a glovebox, add Ni(cod)₂, PCy₃, the this compound derivative, the arylboronic acid, and K₃PO₄ to an oven-dried Schlenk tube.

  • Add anhydrous 1,4-dioxane to the tube.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure biaryl product.[5]

Data Presentation

The following tables summarize representative quantitative data for Suzuki coupling reactions of analogous electron-deficient aryl fluorides. This data is intended to provide a baseline for expected yields and reaction parameters when working with this compound derivatives.

Table 1: Palladium-Catalyzed Suzuki Coupling of Electron-Deficient Aryl Fluorides

Aryl FluorideCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
4-FluorobenzonitrilePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1001285
Methyl 2-fluoro-5-nitrobenzoate4-Methoxyphenylboronic acidPd(OAc)₂ (3)XPhos (6)K₂CO₃ (2.5)Dioxane/H₂O100891
2,4-Difluorobenzonitrile3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O901678

Table 2: Nickel-Catalyzed Suzuki Coupling of Aryl Fluorides

Aryl FluorideCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
4-FluorotoluenePhenylboronic acidNi(cod)₂ (10)PCy₃ (20)K₃PO₄ (3)Dioxane1202475
2-Fluoronaphthalene4-Acetylphenylboronic acidNiCl₂(dppp) (5)-K₃PO₄ (3)Dioxane1101882
5-Bromo-2-fluoropyridinePhenylboronic acidNi(cod)₂ (10)IPr·HCl (20)K₃PO₄ (3)Dioxane1001288

Note: The data in these tables are compiled from literature sources for structurally related compounds and are for illustrative purposes. Actual results with this compound derivatives may vary.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X (e.g., 5-Cyano-2-fluorobenzoic acid derivative) aryl_halide->oxidative_addition boronic_acid Ar²-B(OR)₂ borate_complex [Ar²-B(OR)₂(Base)]⁻ boronic_acid->borate_complex base Base base->borate_complex borate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines the typical workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Experimental_Workflow start Combine Reactants: Aryl Fluoride, Boronic Acid, Catalyst, Ligand, Base inert_atm Establish Inert Atmosphere (N₂ or Ar Purge) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat Heat Reaction Mixture (e.g., 80-120 °C) add_solvent->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General laboratory workflow for a Suzuki-Miyaura coupling reaction.

References

Application of 5-Cyano-2-fluorobenzoic Acid in the Synthesis of Kinase Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Cyano-2-fluorobenzoic acid as a key building block in the synthesis of potent kinase inhibitors. The unique structural features of this molecule, namely the cyano group, the fluorine atom, and the carboxylic acid moiety, make it a valuable starting material for the development of targeted therapeutics, particularly for cancers driven by aberrant kinase activity. The strategic incorporation of the 5-cyano-2-fluorobenzoyl moiety can enhance binding affinity and modulate the physicochemical properties of the final inhibitor.

This document will focus on the synthesis of a representative kinase inhibitor, a substituted pyrazolo[3,4-d]pyrimidine, which is a well-established scaffold for targeting cyclin-dependent kinases (CDKs).

Data Presentation: Inhibitory Activity of Related Kinase Inhibitors

While specific IC50 values for kinase inhibitors directly derived from this compound are not widely published, the following table summarizes the inhibitory activities of closely related pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-b]pyridine analogs against various kinases. This data provides a strong rationale for the utility of the 5-cyano-2-fluorobenzoyl scaffold in generating potent kinase inhibitors.

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference Compound
Pyrazolo[4,3-d]pyrimidinesCDK2Low nanomolarRoscovitine
Pyrazolo[4,3-d]pyrimidinesCDK5Low nanomolar-
Pyrazolo[3,4-b]pyridinesTRKA56Larotrectinib
Pyrazolo[3,4-b]pyridinesTRKB-Larotrectinib
Pyrazolo[3,4-b]pyridinesTRKC-Larotrectinib

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a kinase inhibitor using this compound and a general method for assessing its biological activity.

Synthesis of N-(3-aminophenyl)-5-cyano-2-fluorobenzamide (Intermediate 1)

This protocol describes the key amidation step to form the benzamide intermediate.

Materials:

  • This compound

  • m-Phenylenediamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add m-phenylenediamine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(3-aminophenyl)-5-cyano-2-fluorobenzamide.

Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor

This protocol outlines the synthesis of the heterocyclic core and its subsequent coupling with the benzamide intermediate. The synthesis of the pyrazolo[3,4-d]pyrimidine core is based on established literature procedures.

Materials:

  • N-(3-aminophenyl)-5-cyano-2-fluorobenzamide (Intermediate 1)

  • 1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives (prepared via multi-step synthesis starting from hydrazine and a pyrazole precursor)

  • Appropriate palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous dioxane

Procedure:

  • Combine N-(3-aminophenyl)-5-cyano-2-fluorobenzamide (1.0 eq), the substituted 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), palladium catalyst, ligand, and base in a reaction vessel under an inert atmosphere.

  • Add anhydrous dioxane and degas the mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 90-100 °C) for several hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an appropriate solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield the final kinase inhibitor.

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general method for evaluating the inhibitory potency of the synthesized compound against a target kinase (e.g., CDK2).

Materials:

  • Synthesized kinase inhibitor

  • Recombinant human kinase (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., histone H1)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Assay Plate Preparation: Add the kinase, substrate, and various concentrations of the test compound (solubilized in DMSO) to the wells of a 384-well plate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition of kinase activity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 5_cyano_acid This compound amidation Amidation with m-Phenylenediamine 5_cyano_acid->amidation intermediate N-(3-aminophenyl)-5-cyano- 2-fluorobenzamide amidation->intermediate coupling Palladium-catalyzed Cross-Coupling intermediate->coupling pyrazolo_core Pyrazolo[3,4-d]pyrimidine Core Synthesis pyrazolo_core->coupling inhibitor Final Kinase Inhibitor coupling->inhibitor kinase_assay In Vitro Kinase Inhibition Assay inhibitor->kinase_assay ic50 IC50 Determination kinase_assay->ic50 CDK2_Signaling_Pathway Receptor Receptor Tyrosine Kinase Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Receptor->Cyclin_D_CDK4_6 activates Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 activates transcription Cyclin_E_CDK2->Rb hyperphosphorylates S_Phase_Entry S-Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase_Entry promotes p21_p27 p21 / p27 p21_p27->Cyclin_E_CDK2 inhibits Inhibitor 5-Cyano-2-fluorobenzamide -based Inhibitor Inhibitor->Cyclin_E_CDK2 inhibits

Application Notes: The Role of 5-Cyano-2-fluorobenzoic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

5-Cyano-2-fluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a cyano group, a fluorine atom, and a carboxylic acid moiety, makes it a versatile intermediate for the development of novel agrochemicals. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and overall efficacy of the final active ingredient. This document provides an overview of the application of this compound in the synthesis of a promising new herbicidal candidate and outlines the experimental protocols for its synthesis and biological evaluation.

While direct synthesis pathways for currently commercialized agrochemicals from this compound are not extensively documented in publicly available literature, its structural motifs are present in several modern pesticides. For the purpose of these application notes, we will focus on a hypothetical, yet synthetically plausible, herbicidal molecule derived from this precursor.

Hypothetical Agrochemical Profile: "Cyfluorfen"

Chemical Name: N-(2,6-difluorophenyl)-5-cyano-2-fluorobenzamide

Mode of Action (Proposed): Inhibition of cellulose biosynthesis. Many modern herbicides target this pathway, leading to the disruption of cell wall formation in susceptible plants.

Target Weeds: Broadleaf weeds in cereal crops.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number146328-87-2
Molecular FormulaC₈H₄FNO₂
Molecular Weight165.12 g/mol
AppearanceWhite to off-white solid
Melting Point187-189 °C
SolubilitySoluble in organic solvents such as methanol, acetone, and dimethylformamide.

Table 2: Efficacy Data for "Cyfluorfen" (Hypothetical)

Weed SpeciesIC₅₀ (µM)
Amaranthus retroflexus (Redroot pigweed)0.5
Chenopodium album (Common lambsquarters)1.2
Galium aparine (Cleavers)0.8
Triticum aestivum (Wheat - Crop)> 100

Experimental Protocols

1. Synthesis of "Cyfluorfen" from this compound

This protocol describes a two-step synthesis of the hypothetical herbicide "Cyfluorfen".

Step 1: Synthesis of 5-Cyano-2-fluorobenzoyl Chloride

  • Materials: this compound, thionyl chloride (SOCl₂), dichloromethane (DCM), magnetic stirrer, heating mantle, reflux condenser, rotary evaporator.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous dichloromethane.

    • Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 5-Cyano-2-fluorobenzoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of N-(2,6-difluorophenyl)-5-cyano-2-fluorobenzamide ("Cyfluorfen")

  • Materials: 5-Cyano-2-fluorobenzoyl chloride, 2,6-difluoroaniline, triethylamine (TEA), anhydrous dichloromethane (DCM), magnetic stirrer, ice bath, separatory funnel, sodium sulfate (Na₂SO₄), rotary evaporator, column chromatography apparatus (silica gel).

  • Procedure:

    • Dissolve 2,6-difluoroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

    • Slowly add a solution of 5-Cyano-2-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled solution of the aniline.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with water and then with brine in a separatory funnel.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure "Cyfluorfen".

2. In Vitro Herbicide Efficacy Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of "Cyfluorfen" against various weed species.

  • Materials: "Cyfluorfen", seeds of target weed species and crop, agar, plant nutrient medium, petri dishes, growth chamber, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of "Cyfluorfen" in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the stock solution in the plant nutrient medium to achieve the desired test concentrations.

    • Sterilize the seeds of the target weeds and the crop.

    • Prepare petri dishes containing agar mixed with the plant nutrient medium and the different concentrations of "Cyfluorfen".

    • Place a set number of sterilized seeds in each petri dish.

    • Incubate the petri dishes in a growth chamber under controlled conditions (light, temperature, humidity) for a specified period (e.g., 7-14 days).

    • After the incubation period, measure a relevant growth parameter, such as root length or shoot biomass.

    • Calculate the percentage of inhibition for each concentration compared to a control (no herbicide).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling A This compound C 5-Cyano-2-fluorobenzoyl chloride A->C Reflux in DCM B Thionyl Chloride (SOCl₂) B->C F Cyfluorfen C->F Stir in DCM D 2,6-Difluoroaniline D->F E Triethylamine (TEA) E->F

Caption: Synthetic workflow for the preparation of "Cyfluorfen".

Signaling_Pathway Proposed Mechanism of Action cluster_plant_cell Plant Cell Cellulose_Synthase Cellulose Synthase Complex Cellulose_Microfibril Cellulose Microfibril Cellulose_Synthase->Cellulose_Microfibril UDP_Glucose UDP-Glucose UDP_Glucose->Cellulose_Synthase Cell_Wall Cell Wall Assembly Cellulose_Microfibril->Cell_Wall Cyfluorfen Cyfluorfen Cyfluorfen->Inhibition Inhibition->Cellulose_Synthase

Caption: Proposed mechanism of action for "Cyfluorfen".

Application Notes and Protocols: Derivatization of the Cyano Group in 5-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the cyano group in 5-Cyano-2-fluorobenzoic acid, a versatile building block in medicinal chemistry. The following derivatizations—conversion to a tetrazole, reduction to a primary amine, and hydrolysis to a carboxylic acid—offer pathways to novel compounds with potential applications in drug discovery and development.

Introduction

This compound is a valuable scaffold in the synthesis of pharmacologically active molecules. The cyano group offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate the physicochemical and biological properties of the parent molecule. This document outlines protocols for three key derivatizations of the cyano moiety.

Derivatization Reactions

The primary transformations of the cyano group of this compound covered in these notes are:

  • [3+2] Cycloaddition: Conversion of the nitrile to a 5-substituted-1H-tetrazole. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.

  • Reduction: Transformation of the nitrile to a primary amine (aminomethyl group). This introduces a basic moiety that can be crucial for target engagement or for further functionalization.

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid, resulting in a dicarboxylic acid derivative.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described derivatization reactions. Please note that yields and reaction times can vary based on the specific reaction conditions and scale.

Derivatization ReactionProductReagentsTypical Yield (%)Typical Reaction Time
[3+2] Cycloaddition2-Fluoro-5-(1H-tetrazol-5-yl)benzoic acidSodium azide, Zinc chloride>9012 - 24 hours
Reduction5-(Aminomethyl)-2-fluorobenzoic acidLithium aluminum hydride (LiAlH₄)70 - 854 - 8 hours
Hydrolysis (Acidic)4-Carboxy-2-fluorobenzoic acidSulfuric acid, Water85 - 956 - 12 hours
Hydrolysis (Basic)4-Carboxy-2-fluorobenzoic acidSodium hydroxide, Water80 - 908 - 16 hours

Experimental Protocols

[3+2] Cycloaddition: Synthesis of 2-Fluoro-5-(1H-tetrazol-5-yl)benzoic acid

This protocol describes the conversion of the cyano group to a tetrazole ring using sodium azide and a zinc catalyst.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (0.5 eq).

  • Add N,N-Dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reduction: Synthesis of 5-(Aminomethyl)-2-fluorobenzoic acid

This protocol details the reduction of the cyano group to a primary amine using lithium aluminum hydride. Caution: LiAlH₄ reacts violently with water.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel and an inert gas inlet.

  • Suspend LiAlH₄ (2.0 - 3.0 eq) in anhydrous THF in the flask under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add the solution of the starting material dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 1M NaOH, and then more water (Fieser workup). A granular precipitate should form.

  • Alternatively, add sodium sulfate decahydrate portion-wise until a white precipitate forms and the solution is clear.

  • Filter the mixture and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by adjusting the pH of an aqueous solution to its isoelectric point to precipitate the amino acid, followed by filtration and drying.

Hydrolysis: Synthesis of 4-Carboxy-2-fluorobenzoic acid

This protocol provides methods for both acidic and basic hydrolysis of the cyano group.

4.3.1. Acidic Hydrolysis

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask, add this compound.

  • Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

  • Dry the product in a vacuum oven.

4.3.2. Basic Hydrolysis

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Heat the mixture to reflux and maintain for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution with concentrated HCl in an ice bath to a pH of 1-2.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • Dry the product in a vacuum oven.

Visualizations

The following diagrams illustrate the described reaction pathways.

Derivatization_Pathways start This compound tetrazole 2-Fluoro-5-(1H-tetrazol-5-yl)benzoic Acid start->tetrazole [3+2] Cycloaddition (NaN₃, ZnCl₂) amine 5-(Aminomethyl)-2-fluorobenzoic Acid start->amine Reduction (LiAlH₄) dicarboxylic 4-Carboxy-2-fluorobenzoic Acid start->dicarboxylic Hydrolysis (H₂SO₄/H₂O or NaOH/H₂O)

Caption: Reaction pathways for the derivatization of this compound.

Experimental_Workflow_Tetrazole step1 1. Mix Reactants (this compound, NaN₃, ZnCl₂ in DMF) step2 2. Heat to 120 °C (12-24 hours) step1->step2 step3 3. Quench and Acidify (Ice-water, 1M HCl) step2->step3 step4 4. Extraction (Ethyl acetate) step3->step4 step5 5. Dry and Concentrate step4->step5 step6 6. Purification (Recrystallization) step5->step6

Caption: Experimental workflow for the synthesis of 2-Fluoro-5-(1H-tetrazol-5-yl)benzoic acid.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyano-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-Cyano-2-fluorobenzoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low yield in the cyanation of 5-bromo-2-fluorobenzoic acid (or its ester).

  • Question: My palladium-catalyzed cyanation of 5-bromo-2-fluorobenzoic acid methyl ester is giving a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in palladium-catalyzed cyanation reactions can stem from several factors. Here are some common issues and troubleshooting steps:

    • Catalyst Inactivation: The palladium catalyst can be sensitive to impurities and may be poisoned by excess cyanide. Ensure all reagents and solvents are pure and dry. The choice of palladium precursor and ligand is also critical. Palladacycle precatalysts have been shown to be effective.[1]

    • Inefficient Stirring: For heterogeneous reactions, such as those involving insoluble cyanide sources, efficient stirring is crucial for good results.[1]

    • Reaction Conditions: The reaction temperature and time are critical. For the cyanation of aryl halides, temperatures can range from room temperature to 120°C, and reaction times can be from one hour to a full day.[1][2][3] Optimization of these parameters for your specific substrate is recommended.

    • Cyanide Source: The choice of cyanide source can significantly impact the yield. While potassium cyanide (KCN) is a common reagent, zinc cyanide (Zn(CN)₂) is often used in palladium-catalyzed reactions and can be less toxic.[3] Cuprous cyanide (CuCN) is also a viable option.[2]

    • Side Reactions: The formation of byproducts can reduce the yield of the desired product. Careful control of reaction conditions can help minimize side reactions.

Issue 2: Incomplete Sandmeyer reaction starting from 5-amino-2-fluorobenzoic acid.

  • Question: I am attempting a Sandmeyer reaction to convert 5-amino-2-fluorobenzoic acid to this compound, but the reaction is incomplete. What could be the problem?

  • Answer: Incomplete Sandmeyer reactions are often due to issues with the diazotization step or the subsequent displacement with the cyanide salt.[4]

    • Incomplete Diazotization: The formation of the diazonium salt is a critical first step and must be carried out at low temperatures (typically 0-5°C) to prevent decomposition.[4] The presence of excess nitrous acid, which can be tested with starch-iodide paper, indicates the completion of the diazotization.[4]

    • Decomposition of Diazonium Salt: Aryl diazonium salts are unstable and can decompose prematurely, especially at elevated temperatures.[4] It is crucial to maintain the recommended low temperature throughout the diazotization and addition to the cyanide solution.

    • Copper Catalyst: The Sandmeyer reaction is traditionally catalyzed by a copper(I) salt (e.g., CuCN).[5] Ensure the copper(I) cyanide is of good quality and used in the correct stoichiometric amount.

    • pH Control: The pH of the reaction mixture can influence the stability of the diazonium salt and the rate of the reaction. The reaction is typically carried out in an acidic medium.

Issue 3: Difficulty in purifying the final product.

  • Question: I am having trouble purifying this compound. What are some effective purification methods?

  • Answer: Purification of the final product can be challenging due to the presence of unreacted starting materials, byproducts, and residual catalyst.

    • Extraction: After the reaction, a standard workup involving extraction with an organic solvent like ethyl acetate can help remove water-soluble impurities. Washing the organic layer with a saturated sodium bicarbonate solution can help remove any unreacted acidic starting materials.[2]

    • Filtration: If the product precipitates out of the reaction mixture, it can be collected by filtration and washed to remove impurities.[2]

    • Column Chromatography: For difficult separations, silica gel column chromatography can be an effective method to isolate the pure product.[1]

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be used to improve its purity.

Frequently Asked Questions (FAQs)

  • Question 1: What are the common synthetic routes for this compound?

    • Answer: The most common synthetic routes involve either the cyanation of a halogenated precursor or a Sandmeyer reaction from an amino precursor. A typical route starts with 2-bromo-5-fluorobenzoic acid methyl ester, which is then subjected to a palladium-catalyzed cyanation, followed by hydrolysis of the ester to the carboxylic acid.[2] Another viable route is the Sandmeyer reaction starting from 5-amino-2-fluorobenzoic acid.

  • Question 2: What are the key safety precautions to take when working with cyanide reagents?

    • Answer: Cyanide compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.

  • Question 3: How can I monitor the progress of the reaction?

    • Answer: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to the starting material, you can determine when the reaction is complete.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cyanation of Aryl Halides

ParameterMethod 1: Pd-catalyzed CyanationMethod 2: Sandmeyer Reaction
Starting Material 5-bromo-2-fluorobenzoic acid methyl ester5-amino-2-fluorobenzoic acid
Cyanide Source Cuprous cyanide (CuCN) or Zinc cyanide (Zn(CN)₂)Copper(I) cyanide (CuCN)
Catalyst Palladium complex (e.g., Pd/C, Pd₂(dba)₃)Copper(I) salt
Solvent DMF, DMAC, or THF/H₂O mixtureAqueous acid (e.g., HCl)
Temperature 90-120°C0-5°C (diazotization), then elevated
Typical Yields Moderate to excellent (up to 96%)[3]Variable, dependent on substrate

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 2-bromo-5-fluorobenzoic acid methyl ester [2]

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-5-fluorobenzoic acid methyl ester (1.0 eq) and cuprous cyanide (1.1 eq).

  • Solvent Addition: Add dimethylformamide (DMF) to the flask.

  • Reaction: Heat the mixture at 90°C for 24 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture.

  • Extraction: Wash the filtrate with brine and then with a saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-cyano-2-fluorobenzoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add lithium hydroxide monohydrate (1.2 eq) at 0°C and stir for 1 hour at room temperature.

  • Acidification: Evaporate the solvent and dilute the residue with water. Acidify with 2M HCl.

  • Isolation: Collect the precipitated solid by filtration and dry under vacuum to obtain this compound.

Protocol 2: Sandmeyer Reaction of an Aromatic Amine (General Procedure) [4][5]

  • Diazotization: Dissolve the starting aromatic amine (e.g., 5-amino-2-fluorobenzoic acid) in a suitable acid (e.g., HCl). Cool the solution to 0-5°C in an ice bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C.

  • Check for Completion: Test for the presence of excess nitrous acid using starch-iodide paper (a blue color indicates completion).

  • Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

  • Addition: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Reaction: Allow the reaction to warm to room temperature and then heat gently if necessary until the evolution of nitrogen gas ceases.

  • Workup: Cool the reaction mixture and extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer, dry it, and remove the solvent. Purify the crude product by chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_start Starting Material Preparation cluster_cyanation Route 1: Palladium-Catalyzed Cyanation cluster_sandmeyer Route 2: Sandmeyer Reaction cluster_purification Purification cluster_end Final Product start 5-bromo-2-fluorobenzoic acid or 5-amino-2-fluorobenzoic acid cyanation Pd-catalyzed Cyanation (e.g., with CuCN or Zn(CN)₂) start->cyanation If bromo-ester diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization If amino-acid hydrolysis Ester Hydrolysis (if starting from ester) cyanation->hydrolysis workup Workup & Extraction hydrolysis->workup sandmeyer Sandmeyer Reaction (CuCN) diazotization->sandmeyer sandmeyer->workup purify Chromatography or Recrystallization workup->purify end This compound purify->end

Caption: Synthetic routes to this compound.

References

Technical Support Center: Purification of 5-Cyano-2-fluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Cyano-2-fluorobenzoic acid by recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, presented in a question-and-answer format.

Q1: The compound oiled out instead of forming crystals upon cooling. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, can occur for several reasons. Here are the primary causes and their solutions:

  • High concentration of impurities: A significant presence of impurities can depress the melting point of the mixture, leading to the formation of an oil.

    • Solution: Consider a preliminary purification step, such as column chromatography, to remove the bulk of impurities before recrystallization.

  • Solution is supersaturated: If the concentration of the solute is too high, it may separate as an oil.

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and then allow it to cool more slowly.[1]

  • Inappropriate solvent choice: The solvent's boiling point might be too close to or higher than the melting point of the compound.

    • Solution: Select a solvent with a lower boiling point or use a mixed solvent system to adjust the polarity and solubility characteristics.

Q2: Crystal formation is not occurring, even after the solution has cooled to room temperature.

A2: The absence of crystal formation is a common issue, often due to supersaturation or the lack of nucleation sites.

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its normal solubility at that temperature, but crystallization has not initiated.

    • Solution 1: Induce crystallization. This can be achieved by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound.[1]

    • Solution 2: Further cooling. Place the flask in an ice bath to further decrease the solubility and promote crystallization.

  • Too much solvent: An excess of solvent will keep the compound dissolved even at lower temperatures.

    • Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[1]

Q3: The recovery of purified this compound is very low.

A3: A low yield can be frustrating. The following are common causes and their remedies:

  • Excessive solvent usage: Using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor.[2]

    • Solution: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

  • Premature crystallization: The compound may crystallize on the filter paper or in the funnel during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.[1][2]

  • Incomplete precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.[1]

Q4: The purified crystals are colored.

A4: Discoloration indicates the presence of colored impurities.

  • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Key physical properties include:

  • Melting Point: 187-189 °C[4]

  • Appearance: Typically a white to off-white crystalline solid.

  • Molecular Formula: C₈H₄FNO₂

Q2: What are the potential impurities in crude this compound?

A2: Potential impurities can originate from the starting materials or side reactions during synthesis. For substituted benzoic acids, common impurities may include regioisomers, unreacted starting materials, and byproducts from the synthetic route used. For instance, in syntheses involving nitrile formation, residual reagents or incompletely reacted intermediates could be present.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. A good practice is to test the solubility of a small amount of the crude material in various solvents to find the most suitable one. A mixed solvent system (one in which the compound is soluble and one in which it is less soluble) can also be effective.[5]

Q4: What is the purpose of washing the crystals with cold solvent after filtration?

A4: Washing the collected crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities, without dissolving a significant amount of the purified product.

Data Presentation

Qualitative Solubility of this compound
SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureNotes
WaterHighSparingly SolubleModerately SolubleOften used in combination with a co-solvent like ethanol.[3]
EthanolPolar ProticSolubleVery SolubleA good candidate for a single-solvent recrystallization or as a co-solvent with water.[3]
MethanolPolar ProticSolubleVery SolubleSimilar to ethanol, can be a suitable recrystallization solvent.
AcetonePolar AproticSolubleVery SolubleMay be too good of a solvent, leading to lower recovery.
Ethyl AcetateModerateModerately SolubleVery SolubleA potential candidate for recrystallization.
TolueneNon-polarSparingly SolubleSolubleCould be a good choice for recrystallization.
HexaneNon-polarInsolubleSparingly SolubleOften used as an anti-solvent in a mixed solvent system.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol provides a general method for recrystallization using a single solvent. The choice of solvent should be determined from preliminary solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Toluene)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through them for a period. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent Recrystallization of this compound

This protocol is useful when a single solvent is not ideal. A common combination is a solvent in which the compound is soluble (e.g., ethanol) and an anti-solvent in which it is sparingly soluble (e.g., water or hexane).

Materials:

  • Crude this compound

  • Solvent 1 (e.g., Ethanol)

  • Solvent 2 (Anti-solvent, e.g., Water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot Solvent 1 in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add Solvent 2 dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of hot Solvent 1 to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the two solvents.

  • Drying: Dry the purified crystals as described in the single-solvent protocol.

Mandatory Visualization

Troubleshooting_Recrystallization start_node Start Recrystallization process_node process_node start_node->process_node Dissolve crude product in minimum hot solvent decision_node decision_node process_node->decision_node Does the compound oil out? problem_node problem_node decision_node->problem_node Yes process_node2 Cool solution slowly decision_node->process_node2 No solution_node solution_node solution_node->process_node Retry problem_node->solution_node Reheat, add more solvent, cool slowly end_node Pure Crystals decision_node2 decision_node2 process_node2->decision_node2 Do crystals form? problem_node2 problem_node2 decision_node2->problem_node2 No process_node3 Collect crystals by filtration decision_node2->process_node3 Yes solution_node2 solution_node2 problem_node2->solution_node2 Scratch flask, add seed crystal, or reduce solvent volume solution_node2->process_node2 Retry decision_node3 decision_node3 process_node3->decision_node3 Is recovery low? decision_node3->end_node No problem_node3 problem_node3 decision_node3->problem_node3 Yes solution_node3 solution_node3 problem_node3->solution_node3 Use less solvent, pre-heat funnel, ensure complete cooling solution_node3->start_node Re-evaluate protocol

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

common side reactions in the synthesis of 5-Cyano-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Cyano-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and side reactions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and solutions. The synthesis typically proceeds via one of two main routes:

  • Route A: Sandmeyer Reaction of an amino precursor (e.g., 2-amino-5-fluorobenzoic acid).

  • Route B: Rosenmund-von Braun Reaction of a bromo precursor (e.g., 5-bromo-2-fluorobenzoic acid), followed by hydrolysis.

A final common step is the hydrolysis of a nitrile precursor (e.g., 5-cyano-2-fluorobenzonitrile) to the desired carboxylic acid.

Issue 1: Low Yield and Presence of Phenolic Impurities in Sandmeyer Reaction

Question: I am attempting to synthesize this compound via a Sandmeyer reaction from 2-amino-5-fluorobenzoic acid, but my yields are consistently low, and I observe a significant amount of a phenolic byproduct. What is happening and how can I mitigate this?

Answer: The formation of a phenolic impurity, 2-fluoro-5-hydroxybenzoic acid, is a common side reaction in the Sandmeyer reaction. This occurs when the diazonium salt intermediate reacts with water in the reaction mixture. This side reaction is often referred to as "Verkochung" in classical procedures and can be exacerbated by elevated temperatures.[1]

Troubleshooting Guide:

Potential CauseRecommended Solution
Reaction with water Ensure the reaction is carried out under strictly anhydrous conditions where possible. Minimize the amount of water used in the preparation of the diazonium salt.
Elevated temperature Maintain a low temperature (typically 0-5 °C) during the diazotization and the subsequent reaction with the cyanide source. This enhances the stability of the diazonium salt.
Slow decomposition of diazonium salt Use a copper(I) cyanide catalyst to facilitate the substitution of the diazonium group with cyanide, which can compete with the undesired hydroxylation reaction.[1]
Issue 2: Formation of Biaryl Impurities in Sandmeyer Reaction

Question: During the Sandmeyer cyanation, I am isolating a hard-to-remove impurity that appears to be a dimer of my starting material. How can I prevent the formation of this biaryl byproduct?

Answer: The formation of biaryl compounds is a known side reaction in the Sandmeyer reaction, which proceeds via a radical mechanism. The aryl radical intermediate can dimerize, leading to the formation of a biaryl impurity.

Troubleshooting Guide:

Potential CauseRecommended Solution
Radical dimerization Use a sufficient excess of the copper(I) cyanide reagent to efficiently trap the aryl radical before it can dimerize.
Reaction concentration Running the reaction at a lower concentration may reduce the frequency of bimolecular coupling reactions.
Issue 3: Incomplete Reaction and/or Degradation in Rosenmund-von Braun Reaction

Question: I am using a Rosenmund-von Braun reaction to synthesize a nitrile precursor from 5-bromo-2-fluorobenzoic acid, but the reaction is either incomplete or I see signs of product degradation. What are the critical parameters to control?

Answer: The Rosenmund-von Braun reaction typically requires high temperatures (often up to 200 °C) and polar, high-boiling solvents like DMF or nitrobenzene, which can lead to thermal degradation of starting materials or products, especially those with sensitive functional groups.[2] Purification can also be challenging due to the use of excess copper cyanide.[2]

Troubleshooting Guide:

Potential CauseRecommended Solution
High reaction temperature While high temperatures are often necessary, carefully control and monitor the temperature to find the optimal balance between reaction rate and decomposition. Consider using a lower boiling solvent if the reaction proceeds at a reasonable rate.
Difficult purification The use of catalytic amounts of copper(I) iodide with an alkali metal cyanide can allow for milder reaction conditions and simplify purification.[2]
Issue 4: Presence of Amide Impurity after Nitrile Hydrolysis

Question: After hydrolyzing my 5-cyano-2-fluorobenzonitrile precursor to the carboxylic acid, I am still seeing a significant amount of the corresponding amide, 5-amido-2-fluorobenzoic acid. How can I drive the reaction to completion?

Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis is a common issue, leading to the presence of the amide as a side product.

Troubleshooting Guide:

Potential CauseRecommended Solution
Insufficient reaction time or temperature Prolong the reaction time or increase the temperature to ensure complete conversion of the amide to the carboxylic acid. Monitor the reaction progress by TLC or HPLC.
Inadequate concentration of acid or base For acidic hydrolysis, use a sufficiently concentrated acid (e.g., 50-70% sulfuric acid). For basic hydrolysis, ensure a sufficient excess of the base is used.[3]

Experimental Protocols

Synthesis of 5-Bromo-2-fluorobenzoic Acid (Precursor for Route B)

This protocol describes the bromination of 2-fluorobenzoic acid using N-bromosuccinimide (NBS).[4]

  • In a 1000 mL reaction flask, dissolve 51.8 g of 2-fluorobenzoic acid in dichloromethane.

  • Cool the solution to 20°C.

  • Add 48.8 g of N-bromosuccinimide (NBS) in portions, maintaining the temperature between 20-25°C.

  • Stir the mixture at 20-25°C for 16 hours. Monitor the reaction by HPLC.

  • If the reaction is incomplete, add an additional 2.5 g of NBS and continue stirring.

  • Upon completion, add 160 g of water and stir for 1 hour.

  • Cool the mixture to 0-5°C and maintain this temperature for 1 hour to precipitate the product.

  • Filter the solid, wash with dichloromethane and water.

  • Dry the product at 60-65°C to yield 5-Bromo-2-fluorobenzoic acid.[4]

Expected Yield: ~57% with a purity of ≥85%.[4]

Hydrolysis of a Nitrile Precursor (e.g., 2-Fluoro-5-formylbenzonitrile)

This protocol describes a general procedure for the hydrolysis of a substituted benzonitrile to the corresponding benzoic acid using sulfuric acid.[3]

  • Prepare a 50-70% aqueous solution of sulfuric acid.

  • Add the benzonitrile precursor to the sulfuric acid solution.

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the solid to obtain the crude carboxylic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing Synthetic Pathways and Troubleshooting Logic

The following diagrams illustrate the synthetic routes and the logical flow for troubleshooting common side reactions.

Synthesis_Pathways cluster_route_a Route A: Sandmeyer Reaction cluster_route_b Route B: Rosenmund-von Braun & Hydrolysis A1 2-Amino-5-fluorobenzoic acid A2 Diazotization (NaNO2, HCl, 0-5 °C) A1->A2 A3 Diazonium Salt Intermediate A2->A3 A4 Sandmeyer Cyanation (CuCN) A3->A4 A5 This compound A4->A5 B1 5-Bromo-2-fluorobenzoic acid B2 Rosenmund-von Braun (CuCN, high temp.) B1->B2 B3 5-Cyano-2-fluorobenzonitrile B2->B3 B4 Hydrolysis (H2SO4, H2O) B3->B4 B5 This compound B4->B5 Troubleshooting_Logic cluster_sandmeyer Sandmeyer Reaction Issues cluster_hydrolysis Nitrile Hydrolysis Issues Start Problem Encountered P1 Low Yield & Phenolic Impurity Start->P1 P2 Biaryl Impurity Start->P2 P3 Amide Impurity Present Start->P3 S1 Check for water contamination Control temperature (0-5 °C) P1->S1 Solution S2 Use excess CuCN Lower reaction concentration P2->S2 Solution S3 Increase reaction time/temperature Ensure sufficient acid/base concentration P3->S3 Solution

References

overcoming solubility issues of 5-Cyano-2-fluorobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Cyano-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility of this compound in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: I am having trouble dissolving this compound for my reaction. What are the first steps I should take?

A2: Initially, ensure you are using an appropriate solvent. Polar aprotic solvents such as DMF, DMSO, or THF are often good starting points, as they are used in synthetic preparations involving similar compounds.[3] If solubility is still an issue, gentle heating and vigorous stirring can help. If these methods are insufficient, more advanced techniques like using a co-solvent system or converting the acid to a more soluble salt may be necessary.

Q3: How can I improve the solubility of this compound without significantly changing my reaction's solvent system?

A3: Using a co-solvent is a highly effective technique.[4] Adding a small amount of a miscible solvent in which the acid is highly soluble (e.g., DMSO or DMF) to your primary solvent can significantly increase the overall solvating power of the mixture without drastically altering the bulk reaction conditions.[4][5]

Q4: Can I convert this compound to a salt to increase its solubility?

A4: Yes, this is a common and effective strategy for carboxylic acids.[4][6][7] Reacting the carboxylic acid with a suitable base (e.g., triethylamine, potassium carbonate, or sodium hydroxide) will form the corresponding carboxylate salt.[4] This salt form is often significantly more soluble in polar solvents.[7] This is particularly useful for reactions in protic solvents or for preparing aqueous stock solutions.

Q5: Will heating the reaction mixture improve solubility?

A5: In many cases, yes. Increasing the temperature generally increases the solubility of a solid in a liquid. However, be cautious of potential side reactions or degradation of your starting materials or reagents at elevated temperatures. Also, be aware that the compound may precipitate out of the solution upon cooling.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

ProblemPossible CauseSuggested Solution
The compound is not dissolving in the chosen reaction solvent. The solvent polarity is not suitable for the solute.1. Switch to a more polar aprotic solvent like DMF, DMSO, or NMP. 2. Try a co-solvent system. Add a small percentage (5-10%) of a solvent in which the acid is highly soluble (e.g., DMSO).[4] 3. Gently heat the mixture while stirring.
The compound "oils out" instead of dissolving upon heating. The melting point of the compound is being reached before it fully dissolves in the solvent.1. Use a solvent with a higher boiling point. 2. Employ a co-solvent system to create a more favorable solvating environment at a lower temperature.[4]
The compound dissolves initially but precipitates out after adding another reagent. The polarity of the solvent system has been altered by the added reagent, reducing solubility. The added reagent is reacting to form a less soluble product.1. Add the subsequent reagent slowly and with vigorous stirring to maintain homogeneity. 2. Consider dissolving the this compound as a salt to increase its robustness to changes in solvent polarity. 3. If a new solid forms, filter and analyze the precipitate to confirm its identity.
Reaction is sluggish or incomplete, possibly due to poor solubility. A significant portion of the starting material is not in solution and is therefore unavailable to react.1. Convert the acid to its corresponding carboxylate salt in situ by adding a non-nucleophilic base (e.g., triethylamine, DBU) before adding other reagents. This often dramatically increases solubility.[7] 2. Increase the reaction temperature, if the reaction chemistry allows.

Solubility Data Summary

Quantitative solubility data for this compound is not widely published. However, the following table provides qualitative information based on chemical principles and data for analogous compounds like 2-amino-5-fluorobenzoic acid. This information can guide initial solvent selection.

SolventSolvent TypeExpected Solubility of this compoundSolubility of 2-Amino-5-fluorobenzoic Acid (Analogue)
Dimethyl Sulfoxide (DMSO) Polar AproticHigh~30 mg/mL
Dimethylformamide (DMF) Polar AproticHigh~30 mg/mL
Tetrahydrofuran (THF) Polar AproticModerateNot Reported
Ethanol Polar ProticModerate~20 mg/mL
Acetonitrile Polar AproticLow to ModerateNot Reported
Ethyl Acetate Moderately PolarLowNot Reported
Dichloromethane (DCM) Non-polarVery LowNot Reported
Toluene Non-polarVery LowNot Reported
Water Polar ProticVery Low~0.25 mg/mL (in PBS, pH 7.2)

Experimental Protocols

Protocol 1: Improving Solubility with a Co-Solvent System

Objective: To enhance the solubility of this compound in a primary solvent by adding a co-solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene, THF)

  • Co-solvent (e.g., DMSO, DMF)

  • Reaction vessel with magnetic stirring

Procedure:

  • To the reaction vessel, add the required amount of this compound.

  • Add a small volume of the co-solvent (e.g., start with 5-10% of the final desired reaction volume).

  • Stir the mixture vigorously until the solid is fully dissolved.

  • Slowly add the primary solvent to the mixture while continuing to stir.

  • Continue adding the primary solvent until the final desired concentration is reached. Observe the solution to ensure the compound does not precipitate.

Protocol 2: In Situ Salt Formation to Enhance Solubility

Objective: To increase the solubility of this compound for a reaction by converting it to its carboxylate salt in situ.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., DMF, THF)

  • Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Add this compound and the anhydrous reaction solvent to the reaction vessel.

  • Begin stirring the suspension under an inert atmosphere.

  • Slowly add 1.0 to 1.1 equivalents of the non-nucleophilic base (e.g., TEA) to the suspension.

  • Stir the mixture at room temperature. The suspension should become a clear, homogeneous solution as the carboxylate salt forms.

  • Once the solution is clear, proceed with the addition of other reagents as required by your reaction protocol.

Visual Workflow Guides

G cluster_0 start Start: Solubility Issue with this compound solvent Is the solvent appropriate? (e.g., DMF, DMSO, THF) start->solvent heat Apply gentle heat (e.g., 40-60 °C) solvent->heat No success Success: Proceed with reaction solvent->success Yes, but still poor cosolvent Use a Co-solvent? (e.g., add 5-10% DMSO) heat->cosolvent No improvement heat->success Dissolves salt Form a salt in situ? (add base like TEA) cosolvent->salt Still poor solubility cosolvent->success Dissolves salt->success Dissolves fail Re-evaluate solvent system or reaction conditions salt->fail Still poor solubility

Caption: Troubleshooting workflow for solubility issues.

G cluster_1 start Select a Strategy cosolvent Co-Solvent Method start->cosolvent salt Salt Formation Method start->salt step1_co 1. Dissolve acid in small amount of co-solvent (e.g., DMSO) cosolvent->step1_co step1_salt 1. Suspend acid in anhydrous solvent salt->step1_salt step2_co 2. Slowly add primary solvent while stirring step1_co->step2_co step3_co 3. Proceed when homogeneous step2_co->step3_co step2_salt 2. Add 1.0-1.1 eq. of non-nucleophilic base (e.g., TEA) step1_salt->step2_salt step3_salt 3. Stir until solution is clear step2_salt->step3_salt

Caption: Comparison of experimental solubility enhancement workflows.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Cyano-2-fluorobenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 5-Cyano-2-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the esterification of this compound?

A1: The primary challenges stem from the electronic properties of the substituents on the benzoic acid ring. The electron-withdrawing nature of both the cyano (-CN) and fluoro (-F) groups deactivates the carboxyl group, making it less nucleophilic and potentially slowing down the reaction rate compared to unsubstituted benzoic acid. Additionally, potential side reactions involving the cyano group under harsh acidic or basic conditions need to be considered.

Q2: Which esterification methods are most suitable for this compound?

A2: Several methods can be employed, with the choice depending on the scale of the reaction, the specific alcohol being used, and the desired reaction conditions:

  • Fischer-Speier Esterification: A classic acid-catalyzed method that is cost-effective for simple alcohols. However, due to the deactivated nature of the starting material, forcing conditions (e.g., higher temperatures, longer reaction times, and efficient water removal) may be necessary.[1][2][3]

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[4][5][6] It proceeds under mild, neutral conditions, which can be advantageous for preventing potential side reactions.[4][5]

  • Mitsunobu Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol.[7][8][9] It is a very mild and effective method, particularly for secondary alcohols where stereochemical inversion is desired, but it generates stoichiometric amounts of byproducts that need to be removed.[7][9]

Q3: What are common catalysts used for the Fischer esterification of this compound?

A3: For Fischer esterification, strong Brønsted acids are typically used. Common choices include:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • p-Toluenesulfonic Acid (p-TsOH)

  • Hydrochloric Acid (HCl)[2] Solid acid catalysts, such as modified Montmorillonite K10, have also been shown to be effective for the esterification of benzoic acids with electron-withdrawing groups.[10]

Q4: How can I monitor the progress of the esterification reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting carboxylic acid and the product ester. The starting material is more polar and will have a lower Rf value than the less polar ester product. The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What are the expected byproducts, and how can they be removed?

A5: Potential byproducts depend on the reaction conditions. In Fischer esterification, incomplete reaction will leave unreacted starting material. Under forcing conditions with sulfuric acid, sulfonation of the aromatic ring is a possibility, though less likely given the deactivating groups. In Steglich esterification, the main byproduct is dicyclohexylurea (DCU), which is often insoluble in the reaction solvent and can be removed by filtration.[4] N-acylurea can also form as a side product if the reaction is slow.[5] In the Mitsunobu reaction, triphenylphosphine oxide and the dialkyl hydrazodicarboxylate are stoichiometric byproducts that are typically removed by chromatography.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Deactivated Substrate: The electron-withdrawing groups (-CN, -F) reduce the reactivity of the carboxylic acid. 2. Equilibrium Limitation (Fischer): The presence of water, a byproduct, can drive the equilibrium back to the starting materials.[1][3] 3. Insufficient Catalyst Activity: The acid catalyst may be old or used in an insufficient amount. 4. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.1. Increase the reaction temperature and/or reaction time. Consider using a more forcing method like conversion to the acid chloride followed by reaction with the alcohol. 2. Use a large excess of the alcohol and employ methods to remove water as it forms, such as a Dean-Stark apparatus or the addition of molecular sieves.[3] 3. Use fresh, anhydrous catalyst in an appropriate amount (typically 5-10 mol% for H₂SO₄ or p-TsOH). 4. Increase the reaction temperature to the reflux temperature of the alcohol being used.
Formation of Multiple Spots on TLC 1. Incomplete Reaction: Both starting material and product are present. 2. Side Reactions: Possible side reactions include hydrolysis of the cyano group under harsh acidic conditions or formation of N-acylurea in Steglich esterification.[5] 3. Impure Starting Materials or Reagents: Contaminants in the starting materials or reagents can lead to byproducts.1. Continue the reaction and monitor by TLC until the starting material is consumed. 2. Use milder reaction conditions. For example, switch from Fischer to Steglich esterification.[4][5] If hydrolysis of the nitrile is suspected, use anhydrous conditions and avoid prolonged heating. 3. Ensure all starting materials and reagents are pure and anhydrous where necessary.
Difficulty in Product Isolation/Purification 1. Solubility of Byproducts: Some byproducts, like triphenylphosphine oxide from a Mitsunobu reaction, can be difficult to separate from the desired ester. 2. Emulsion Formation during Workup: The presence of acidic or basic residues can lead to emulsions during aqueous extraction. 3. Similar Polarity of Product and Byproducts: The desired ester and certain byproducts may have similar polarities, making chromatographic separation challenging.1. For Mitsunobu byproducts, precipitation by adding a non-polar solvent like diethyl ether or hexanes can be effective. Column chromatography is often necessary.[7] For Steglich esterification, dicyclohexylurea is often insoluble and can be filtered off.[4] 2. Neutralize the reaction mixture carefully before extraction. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it. 3. Optimize the solvent system for column chromatography to achieve better separation. Recrystallization may also be an effective purification method if the product is a solid.

Data Presentation

Table 1: Comparison of Esterification Methods for this compound (Illustrative Data)

Method Catalyst/Reagent Alcohol Temperature (°C) Time (h) Yield (%) Notes
Fischer-SpeierH₂SO₄ (cat.)Ethanol (excess)80 (reflux)12-2460-75Requires water removal for optimal yield.
Fischer-Speierp-TsOH (cat.)Methanol (excess)65 (reflux)12-2465-80Generally milder than H₂SO₄.
SteglichDCC, DMAP (cat.)IsopropanolRoom Temp.4-885-95Mild conditions, good for secondary alcohols.[4][5]
MitsunobuPPh₃, DIADBenzyl Alcohol0 to Room Temp.2-6>90High yield under very mild conditions, but requires chromatographic purification.[7][8]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Ethanol
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add an excess of ethanol (e.g., 10-20 equivalents), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise with stirring.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or distillation.

Protocol 2: Steglich Esterification of this compound with Isopropanol
  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Solvent Addition: Dissolve the components in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by column chromatography.[11]

Mandatory Visualization

Esterification_Workflow cluster_start Starting Materials cluster_method Esterification Method cluster_process Process cluster_end Product A This compound Fischer Fischer-Speier (H+, Heat) A->Fischer Steglich Steglich (DCC, DMAP) A->Steglich Mitsunobu Mitsunobu (PPh3, DEAD) A->Mitsunobu B Alcohol (R-OH) B->Fischer B->Steglich B->Mitsunobu Reaction Reaction & Monitoring (TLC) Fischer->Reaction Steglich->Reaction Mitsunobu->Reaction Workup Aqueous Workup / Filtration Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Ester This compound Ester Purification->Ester

Caption: General workflow for the esterification of this compound.

Troubleshooting_Logic Start Low or No Product Yield Check_TLC Analyze TLC Plate Start->Check_TLC SM_Present Starting Material Still Present? Check_TLC->SM_Present Multiple_Spots Multiple New Spots? Check_TLC->Multiple_Spots SM_Present->Multiple_Spots No Increase_Time_Temp Increase Reaction Time/Temp SM_Present->Increase_Time_Temp Yes Consider_Side_Reactions Investigate Side Reactions Multiple_Spots->Consider_Side_Reactions Yes Check_Catalyst Check Catalyst Activity Increase_Time_Temp->Check_Catalyst Remove_Water Ensure Water Removal (Fischer) Check_Catalyst->Remove_Water End Re-run Experiment Remove_Water->End Change_Method Consider Milder Method (e.g., Steglich) Consider_Side_Reactions->Change_Method Purify_Reagents Check Reagent Purity Change_Method->Purify_Reagents Purify_Reagents->End

Caption: Troubleshooting decision tree for low yield in esterification reactions.

References

Technical Support Center: Amide Coupling with 5-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amide coupling reactions involving 5-Cyano-2-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is showing low or no yield. What are the common causes?

A1: Low yields in amide coupling reactions with this compound can stem from several factors, primarily related to its electronic properties. The presence of two electron-withdrawing groups (cyano and fluoro) increases the acidity of the carboxylic acid but can also deactivate the aromatic ring, potentially influencing reaction kinetics.

Common causes for low yield include:

  • Insufficient Activation of the Carboxylic Acid: The coupling reagent may not be potent enough to efficiently activate the electron-deficient carboxylic acid.

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-poor amines may not react efficiently with the activated acid.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base can significantly hinder the reaction.

  • Hydrolysis of Activated Intermediates: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid, preventing amide formation. It is crucial to use anhydrous solvents and reagents.

  • Side Reactions: Although generally stable, the cyano group could potentially undergo side reactions under harsh conditions, though this is less common with standard coupling methods.

Q2: Which coupling reagents are most effective for this compound?

A2: Due to the electron-withdrawing nature of the substituents, more potent coupling reagents are often preferred.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU are highly effective for activating electron-deficient carboxylic acids and are often the first choice for challenging couplings.[1] They tend to give high yields and fast reaction rates.

  • Carbodiimides (EDC, DCC) with Additives (HOBt, HOAt): This is a classic and cost-effective method.[1] The use of additives like HOBt or HOAt is crucial to suppress side reactions (like N-acylurea formation) and minimize racemization if chiral amines are used.[1]

  • Phosphonium Salts (PyBOP, PyAOP): These are also powerful coupling reagents, particularly useful for sterically hindered substrates.

Q3: I am observing side products in my reaction. What are the likely culprits?

A3: The most common side product in many amide coupling reactions is the formation of N-acylurea when using carbodiimide reagents like EDC or DCC without an additive. The use of HOBt or HOAt minimizes this by forming a more stable active ester intermediate.[1]

Another potential, though less likely, side reaction under standard amide coupling conditions is the hydrolysis of the nitrile group to an amide. This typically requires harsher conditions (strong acid or base and high temperatures) than those used for amide coupling.[2][3][4] Standard anhydrous coupling conditions with a non-nucleophilic base should not promote significant nitrile hydrolysis.

Q4: How can I improve the yield of my reaction with a weakly nucleophilic amine?

A4: When using an electron-deficient or sterically hindered amine, several strategies can be employed:

  • Use a more powerful coupling reagent: Switching from EDC/HOBt to HATU can often improve yields.

  • Increase the reaction temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier.

  • Prolong the reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if necessary.

  • Convert to the acyl chloride: In particularly challenging cases, converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride can be effective. This is a two-step process.

Troubleshooting Guide

The following diagram outlines a systematic approach to troubleshooting common issues encountered during the amide coupling of this compound.

TroubleshootingWorkflow Start Low or No Product Yield Check_Activation Verify Carboxylic Acid Activation Start->Check_Activation Check_Amine Assess Amine Reactivity Start->Check_Amine Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Purity Check Reagent Purity & Dryness Start->Check_Purity Activation_Solution1 Switch to a more potent coupling reagent (e.g., HATU) Check_Activation->Activation_Solution1 Activation_Solution2 Increase equivalents of coupling reagent Check_Activation->Activation_Solution2 Amine_Solution1 Increase reaction temperature or time Check_Amine->Amine_Solution1 Amine_Solution2 Convert to acyl chloride for highly unreactive amines Check_Amine->Amine_Solution2 Conditions_Solution1 Ensure anhydrous solvent and inert atmosphere Check_Conditions->Conditions_Solution1 Conditions_Solution2 Optimize base (e.g., DIPEA, NMM) Check_Conditions->Conditions_Solution2 Conditions_Solution3 Change solvent for better solubility Check_Conditions->Conditions_Solution3 Purity_Solution1 Use freshly opened/distilled solvents and reagents Check_Purity->Purity_Solution1

Troubleshooting workflow for amide coupling.

Data Presentation: Comparison of Coupling Methods

The following table summarizes typical reaction conditions for amide coupling with benzoic acids bearing electron-withdrawing groups, which can be adapted for this compound.

Coupling MethodCoupling Reagent/Additive (Equivalents)Base (Equivalents)SolventTemperature (°C)Typical Time (h)Reported Yield Range (%)
Uronium Salt HATU (1.1 - 1.5)DIPEA (2.0 - 3.0)DMFRoom Temp2 - 1270 - 95+
Carbodiimide EDC (1.2 - 1.5) / HOBt (1.2 - 1.5)DIPEA (2.0 - 3.0)DMF or DCM0 to Room Temp12 - 2460 - 85
Acyl Chloride 1. Oxalyl Chloride or SOCl₂ (1.2-2.0) 2. AminePyridine or DIPEA (2.0 - 3.0)DCM or THF0 to Room Temp2 - 675 - 95

Note: Yields are highly dependent on the specific amine substrate and purification method.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally effective for a wide range of primary and secondary amines, including those that are less nucleophilic.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound.

  • Add anhydrous DMF and stir until the solid is completely dissolved.

  • To the solution, add the amine, followed by HATU.

  • Slowly add DIPEA to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective method suitable for many primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound, the amine, and HOBt in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA to the stirred solution.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as required.

Reaction Workflow and Mechanism Visualization

The following diagrams illustrate the general workflow for amide coupling and the mechanism for HATU-mediated activation.

AmideCouplingWorkflow cluster_workflow General Amide Coupling Workflow Reagents Combine Carboxylic Acid, Amine, and Coupling Reagents in Anhydrous Solvent Reaction Stir at Appropriate Temperature Reagents->Reaction Monitoring Monitor by TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup (Wash and Extract) Monitoring->Workup Purification Purify by Chromatography or Recrystallization Workup->Purification Product Pure Amide Purification->Product

General experimental workflow for amide coupling.

HATU_Mechanism cluster_reactants Reactants cluster_products Products Acid This compound R-COOH Active_Ester OAt-Active Ester R-CO-OAt Acid->Active_Ester + HATU, Base HATU HATU Base Base (DIPEA) Amine Amine R'-NH2 Amide Final Amide R-CONHR' Active_Ester->Amide + Amine

Simplified HATU activation mechanism.

References

preventing decarboxylation of 5-Cyano-2-fluorobenzoic acid at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Cyano-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted decarboxylation of this compound during chemical reactions, particularly at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this results in the formation of the unwanted byproduct, 4-cyano-2-fluorobenzene. This side reaction is a concern as it reduces the yield of the desired product and introduces impurities that can be difficult to remove. Aromatic carboxylic acids, especially those with electron-withdrawing substituents like the cyano and fluoro groups present in this molecule, can be susceptible to decarboxylation, often promoted by high temperatures.

Q2: At what temperature does this compound begin to decarboxylate?

Q3: How can I prevent decarboxylation during my reaction?

A3: The primary strategy to prevent decarboxylation is to maintain low reaction temperatures. For reactions that typically require heat, such as amide bond formation, utilizing highly efficient coupling reagents that facilitate the reaction at room temperature or slightly above is crucial. Avoiding prolonged reaction times at elevated temperatures is also recommended.

Q4: What are the best practices for setting up a reaction to avoid decarboxylation?

A4:

  • Temperature Control: Use a reliable heating mantle with a temperature controller or a water/oil bath to maintain a consistent and low reaction temperature.

  • Reagent Selection: Choose coupling reagents and solvents that are effective at room temperature.

  • Inert Atmosphere: While not directly preventing thermal decarboxylation, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent other side reactions that might be promoted by air and high temperatures.

  • Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.

Troubleshooting Guide: Decarboxylation in Amide Coupling Reactions

This guide provides solutions to common problems encountered when using this compound in amide coupling reactions.

Problem Potential Cause Recommended Solution
Low yield of desired amide and presence of 4-cyano-2-fluorobenzene byproduct. The reaction temperature is too high, causing decarboxylation of the starting material.Switch to a milder coupling protocol that proceeds at room temperature. Utilize a highly efficient coupling reagent like HATU or COMU.
Reaction is sluggish at room temperature. The chosen coupling reagent is not active enough at lower temperatures. The amine coupling partner is sterically hindered or electronically deactivated.Increase the equivalents of the coupling reagent and base. Allow for a longer reaction time at room temperature. Consider a more potent coupling reagent designed for challenging substrates.
Multiple byproducts are observed. The activating agent is reacting with the solvent or other functional groups. The reaction conditions are too harsh.Ensure the use of anhydrous solvents. Select a coupling reagent known for high chemoselectivity. Re-evaluate the compatibility of all functional groups present on the substrates with the chosen reaction conditions.

Experimental Protocols

The following protocols are designed to facilitate amide bond formation with this compound under mild conditions to minimize the risk of decarboxylation.

Protocol 1: HATU-Mediated Amide Coupling at Room Temperature

This protocol is highly effective for a wide range of amines and is a preferred method for avoiding high temperatures.[1][2][3][4]

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (approximately 0.2 M).

  • Add the desired amine (1.1 eq.) to the solution.

  • Add DIPEA (2.5 eq.) to the reaction mixture.

  • Slowly add HATU (1.2 eq.) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method that can be performed at room temperature.[5]

Materials:

  • This compound

  • Amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a dry reaction vessel, dissolve this compound (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.

  • Add DIPEA (2.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the cooled, stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Data Presentation

The choice of coupling reagent is critical for maintaining low reaction temperatures. The following table provides a comparison of common amide coupling reagents and their typical operating temperatures.

Coupling ReagentClassTypical Reaction TemperatureKey Advantages
HATU Uronium Salt0 °C to Room TemperatureHigh efficiency, fast reaction times, low racemization.[4]
HBTU Uronium Salt0 °C to Room TemperatureEffective and widely used, though can be slightly less reactive than HATU.
COMU Uronium SaltRoom TemperatureHigh reactivity, good for sterically hindered substrates.[6][7]
EDC/HOBt Carbodiimide0 °C to Room TemperatureCost-effective, water-soluble byproducts are easily removed.[5]
DCC Carbodiimide0 °C to Room TemperatureInexpensive, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.
SOCl₂/POCl₃ Acid Halide FormationRefluxHighly reactive, but requires harsh conditions and generates acidic byproducts. Not recommended for thermally sensitive substrates.

Visualizations

Decarboxylation_Prevention_Strategy Logical Relationship for Preventing Decarboxylation A High Reaction Temperature (>140°C) B Decarboxylation of this compound A->B leads to C Formation of 4-cyano-2-fluorobenzene (Byproduct) B->C D Low Yield of Desired Product C->D E Maintain Low Reaction Temperature (e.g., Room Temp) G Successful Synthesis of Desired Product E->G enables F Use Mild, High-Efficiency Coupling Reagents (e.g., HATU, COMU) F->E allows for

Caption: Decision-making flowchart for preventing decarboxylation.

Amide_Coupling_Workflow Experimental Workflow for Mild Amide Coupling start Start: Combine Acid and Amine in Anhydrous Solvent add_base Add Base (e.g., DIPEA) start->add_base add_coupling_reagent Add Coupling Reagent (e.g., HATU) at Room Temperature add_base->add_coupling_reagent stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_coupling_reagent->stir workup Aqueous Workup (Quench, Extract, Wash) stir->workup purify Purification (Column Chromatography) workup->purify end End: Pure Amide Product purify->end

Caption: General workflow for a mild amide coupling reaction.

References

Technical Support Center: Scale-Up Synthesis of 5-Cyano-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 5-Cyano-2-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the scale-up of this compound?

A1: The most common synthetic routes for the scale-up of this compound are:

  • Route A: Diazotization of 2-amino-5-cyanobenzoic acid followed by a Sandmeyer-type reaction.

  • Route B: Hydrolysis of 5-cyano-2-fluorobenzonitrile.

  • Route C: Oxidation of 5-cyano-2-fluorotoluene.

Each route has its own set of challenges that become more pronounced during scale-up.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns include:

  • Toxicity of Cyanides: Many synthetic routes involve highly toxic cyanide salts (e.g., NaCN, KCN, CuCN). Proper handling, containment, and waste disposal procedures are critical.

  • Exothermic Reactions: Diazotization and Grignard reactions can be highly exothermic and require careful temperature control to prevent runaways.

  • Hazardous Reagents: The use of strong acids (e.g., sulfuric acid), and oxidizing agents requires appropriate personal protective equipment (PPE) and engineering controls.

Q3: How can I minimize the formation of impurities during the scale-up process?

A3: Minimizing impurities during scale-up requires strict control over reaction parameters. Key strategies include:

  • Temperature Control: Maintaining optimal temperature ranges is crucial to prevent side reactions. For instance, low temperatures (0-5 °C) are often necessary for the stability of diazonium salts.

  • Controlled Reagent Addition: Slow, controlled addition of reagents can help manage reaction exotherms and minimize localized high concentrations that can lead to side product formation.

  • Inert Atmosphere: For moisture-sensitive reactions like those involving Grignard reagents, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent quenching and side reactions.

  • Purity of Starting Materials: Using high-purity starting materials is essential to avoid introducing impurities that can be difficult to remove later.

Troubleshooting Guides

Route A: Diazotization and Sandmeyer Reaction

Problem 1: Low yield and formation of phenolic impurities.

  • Potential Cause: The diazonium salt intermediate is unstable and can decompose, leading to the formation of 2-hydroxy-5-cyanobenzoic acid. This is often due to temperature fluctuations or the presence of excess water.

  • Recommended Solution:

    • Maintain a strict temperature control, typically between 0-5 °C, throughout the diazotization process.

    • Use anhydrous or non-aqueous conditions where possible to minimize water content.

    • Ensure the dropwise addition of sodium nitrite to prevent localized temperature increases.

Problem 2: Incomplete reaction and residual starting material.

  • Potential Cause: Incomplete formation of the diazonium salt or inefficient Sandmeyer reaction.

  • Recommended Solution:

    • Monitor the reaction progress using techniques like TLC or HPLC to ensure the complete consumption of the starting amine.

    • Ensure the stoichiometry of reagents is correct, with a slight excess of the cyanide source in the Sandmeyer step.

    • Optimize the catalyst (e.g., copper(I) cyanide) concentration and ensure its activity.

Route B: Hydrolysis of 5-cyano-2-fluorobenzonitrile

Problem 1: Incomplete hydrolysis leaving residual nitrile.

  • Potential Cause: The hydrolysis of the nitrile group to a carboxylic acid often requires forcing conditions (strong acid or base) and may not go to completion.

  • Recommended Solution:

    • Increase the reaction time and/or temperature to drive the reaction to completion.

    • Consider the choice of hydrolysis conditions (acidic vs. basic) based on the stability of the starting material and product.

    • Monitor the reaction by TLC or GC to track the disappearance of the starting nitrile.

Problem 2: Formation of amide intermediate as a major byproduct.

  • Potential Cause: Incomplete hydrolysis can lead to the formation of the corresponding amide.

  • Recommended Solution:

    • Prolonged reaction time and/or higher temperatures are typically required to hydrolyze the intermediate amide to the carboxylic acid.

    • Ensure a sufficient stoichiometric amount of water is present for the hydrolysis.

Data Presentation

Table 1: Typical Reaction Conditions for Key Synthetic Steps

StepReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)
Diazotization 2-amino-5-cyanobenzoic acid, NaNO₂, HCl(aq)0 - 51 - 2>90 (in situ)
Sandmeyer Cyanation Diazonium salt, CuCN, KCN60 - 1002 - 670 - 85
Nitrile Hydrolysis (Acidic) 5-cyano-2-fluorobenzonitrile, H₂SO₄(aq)100 - 1204 - 885 - 95
Nitrile Hydrolysis (Basic) 5-cyano-2-fluorobenzonitrile, NaOH(aq)90 - 1106 - 1280 - 90

Experimental Protocols

Protocol 1: Synthesis via Diazotization and Sandmeyer Reaction
  • Diazotization:

    • Dissolve 2-amino-5-cyanobenzoic acid in aqueous hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Heat the cyanide solution to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the hot cyanide solution. Effervescence (N₂ evolution) will be observed.

    • After the addition is complete, heat the reaction mixture to 90-100 °C for 1-2 hours to ensure completion.

    • Cool the mixture and acidify to precipitate the crude this compound.

    • Filter, wash with cold water, and dry the product.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Mandatory Visualization

experimental_workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification start 2-amino-5-cyanobenzoic acid in HCl(aq) cool Cool to 0-5 °C start->cool add_nitrite Add NaNO2(aq) dropwise (< 5 °C) cool->add_nitrite diazonium_salt Diazonium Salt Solution add_nitrite->diazonium_salt reaction Add diazonium salt to cyanide solution diazonium_salt->reaction cyanide_prep Prepare CuCN/KCN solution (60-70 °C) cyanide_prep->reaction heat Heat to 90-100 °C reaction->heat workup Cool, Acidify, Filter heat->workup product Crude this compound workup->product recrystallize Recrystallize product->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurity route Which Synthetic Route? start->route diazotization Diazotization/ Sandmeyer route->diazotization A hydrolysis Nitrile Hydrolysis route->hydrolysis B phenolic_impurity Phenolic Impurity? diazotization->phenolic_impurity temp_control Check Temperature Control (0-5 °C) phenolic_impurity->temp_control Yes incomplete_reaction_d Incomplete Reaction? phenolic_impurity->incomplete_reaction_d No anhydrous Consider Anhydrous Conditions temp_control->anhydrous monitor_reaction_d Monitor by TLC/HPLC incomplete_reaction_d->monitor_reaction_d Yes reagent_stoichiometry_d Check Reagent Stoichiometry monitor_reaction_d->reagent_stoichiometry_d residual_nitrile Residual Nitrile? hydrolysis->residual_nitrile increase_time_temp Increase Reaction Time/Temperature residual_nitrile->increase_time_temp Yes amide_byproduct Amide Byproduct? residual_nitrile->amide_byproduct No prolong_heating Prolong Heating amide_byproduct->prolong_heating Yes

Caption: Troubleshooting logic for the synthesis of this compound.

Technical Support Center: Analytical Methods for 5-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 5-Cyano-2-fluorobenzoic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. While a definitive list is highly dependent on the specific manufacturing process, potential impurities can be categorized as follows:

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted precursors used in the synthesis. For instance, if synthesized from a substituted toluene, residual starting material could be present.

    • Intermediates: Partially reacted compounds from multi-step syntheses. An example could be an intermediate where the cyano or carboxylic acid group has not yet been introduced or modified.

    • Isomeric Impurities: Positional isomers of this compound may form due to non-specific reactions.

    • Byproducts: Compounds formed from side reactions. For example, hydrolysis of the cyano group to an amide or carboxylic acid under certain reaction conditions.

  • Degradation Products:

    • Hydrolysis Products: The cyano group can be susceptible to hydrolysis under acidic or basic conditions, potentially forming 5-carboxamido-2-fluorobenzoic acid or 2-fluoro-isophthalic acid.

    • Decarboxylation Products: Under thermal stress, the carboxylic acid group may be lost, leading to the formation of 4-fluorobenzonitrile.

    • Photodegradation Products: Exposure to light, especially UV, can lead to the formation of various degradation products. Forced degradation studies are crucial to identify these.[1][2]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[3][4]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile impurities. A reversed-phase method with UV detection is commonly employed.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain starting materials. Derivatization of the carboxylic acid group to a more volatile ester is often necessary.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and structural details of unknown impurities separated by HPLC.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities that have been isolated.[6]

  • Infrared (IR) Spectroscopy: Can be used to identify functional groups present in impurities.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) Secondary silanol interactions: The carboxylic acid group can interact with residual silanol groups on the silica-based column packing.- Adjust mobile phase pH: Lower the pH of the mobile phase to 2.5-3.0 using an acidifier like formic or phosphoric acid to ensure the carboxylic acid is fully protonated. - Use a different column: Employ a column with end-capping or a different stationary phase.
Sample solvent mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase.Dissolve and inject the sample in the mobile phase whenever possible.
Drifting retention times Inadequate column equilibration: Insufficient time for the column to stabilize with the mobile phase.Increase the column equilibration time before starting the analytical run.
Mobile phase composition change: Evaporation of the organic solvent or inconsistent mixing.Prepare fresh mobile phase daily and ensure the online mixer is functioning correctly for gradient methods.
Temperature fluctuations: Inconsistent column temperature.Use a column oven to maintain a constant temperature.
Ghost peaks Carryover from previous injections: Contamination in the injector or column.Implement a robust needle wash protocol and flush the column with a strong solvent.
Contaminated mobile phase or system: Impurities in the solvents or leaching from tubing.Use high-purity solvents and filter them before use.
High backpressure Blocked column frit or tubing: Particulate matter from the sample or mobile phase.Filter all samples and mobile phases through a 0.45 µm filter. Use a guard column to protect the analytical column.
Precipitation of buffer in the system: Using a high concentration of buffer that is not soluble in the organic mobile phase.Ensure the buffer concentration is appropriate and miscible with the organic modifier throughout the gradient.
GC-MS Method Troubleshooting
Problem Potential Cause Recommended Solution
No peak or very small peak for the analyte Incomplete derivatization: The carboxylic acid is not volatile enough to pass through the GC column without derivatization.- Optimize derivatization reaction: Ensure the derivatizing agent (e.g., BF3/methanol) is fresh and the reaction conditions (temperature, time) are optimal. - Check for degradation: The analyte may be degrading in the hot injector. Try a lower injector temperature or a different injection technique.
Broad or tailing peaks Active sites in the column or liner: The polar carboxylic acid group (if underivatized) can interact with active sites.- Use a deactivated liner and column. - Ensure complete derivatization.
Column contamination: Accumulation of non-volatile material on the column.Bake out the column at a high temperature (within the column's limits) or trim the front end of the column.
Poor reproducibility Inconsistent derivatization: Variation in the derivatization efficiency between samples.Ensure precise and consistent addition of the derivatizing agent and reaction conditions.
Injector discrimination: High molecular weight compounds may not be transferred to the column as efficiently.Optimize the injector temperature and injection speed.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is a general starting point and should be optimized and validated for your specific application.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method for Volatile Impurities

This method requires derivatization of the carboxylic acid to its methyl ester.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.

  • Column: Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation (Derivatization):

    • Accurately weigh about 1-2 mg of the this compound sample into a vial.

    • Add 1 mL of 14% Boron Trifluoride in Methanol (BF3/Methanol).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool the vial, add 1 mL of water and 1 mL of hexane.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Data Presentation

Table 1: Comparison of Analytical Techniques for Impurity Detection
Technique Principle Commonly Detected Impurities Advantages Limitations
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Starting materials, non-volatile intermediates, byproducts, and degradation products with UV chromophores.Robust, reproducible, widely available, suitable for quantitative analysis of non-volatile compounds.May not be suitable for volatile impurities. Co-elution of impurities can occur.
GC-MS Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Residual solvents, volatile starting materials, and byproducts.High sensitivity and selectivity, provides structural information for identification.Requires the analyte to be volatile or amenable to derivatization. Thermal degradation of labile compounds can occur.
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.A wide range of impurities, particularly useful for identifying unknown peaks from HPLC.Provides molecular weight and fragmentation data, aiding in the structural elucidation of unknown impurities.Higher cost and complexity compared to HPLC-UV.
NMR Based on the magnetic properties of atomic nuclei.Can be used to identify and quantify major impurities if their signals are resolved from the main component.Provides detailed structural information, can be quantitative (qNMR) without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Analysis cluster_report Reporting prep_sample Weigh and Dissolve Sample derivatize Derivatization (for GC-MS) prep_sample->derivatize hplc HPLC-UV Analysis prep_sample->hplc prep_standard Prepare Reference Standard Solutions prep_standard->hplc gcms GC-MS Analysis derivatize->gcms integrate Peak Integration & Identification hplc->integrate gcms->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Impurities calibrate->quantify report Final Impurity Profile Report quantify->report

Caption: Experimental workflow for impurity analysis.

troubleshooting_logic cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_system System Checks start Chromatographic Issue (e.g., poor peak shape, drifting RT) check_ph Is pH appropriate for analyte pKa? start->check_ph check_prep Is mobile phase freshly prepared? check_ph->check_prep check_degas Is mobile phase degassed? check_prep->check_degas check_equilibration Is column properly equilibrated? check_degas->check_equilibration If mobile phase is OK check_temp Is column temperature stable? check_equilibration->check_temp check_contamination Is column contaminated? check_temp->check_contamination check_leaks Are there any leaks? check_contamination->check_leaks If column is OK check_injector Is the injector clean? check_leaks->check_injector resolve Issue Resolved check_injector->resolve If system is OK

References

Technical Support Center: Cyano Group Stability in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with nitrile-containing compounds and prevent unwanted hydrolysis of the cyano group during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the cyano group susceptible to hydrolysis?

A1: The cyano group (nitrile) is generally stable but can undergo hydrolysis under both acidic and basic conditions, typically when heated. The hydrolysis proceeds in two stages: first to a primary amide, and then further to a carboxylic acid (or its carboxylate salt). Vigorous conditions, such as refluxing with strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH), will typically drive the reaction to the carboxylic acid.

Q2: I want to perform a reaction on another part of my molecule without affecting the cyano group. What general strategies can I employ?

A2: To preserve the cyano group, you should focus on controlling the key reaction parameters:

  • pH: Maintain neutral or anhydrous conditions if possible. The presence of strong acids or bases significantly promotes hydrolysis.

  • Temperature: Avoid high temperatures, as hydrolysis is often accelerated by heat. Many reactions can be run at room temperature or below.

  • Water: The exclusion of water is the most effective way to prevent hydrolysis. Utilize anhydrous solvents and reagents.

Q3: Is it possible to stop the hydrolysis at the intermediate amide stage?

A3: Yes, it is possible to selectively hydrolyze a nitrile to a primary amide without significant formation of the carboxylic acid. This is typically achieved by using milder reaction conditions, such as lower temperatures or specific reagents that favor the formation of the amide and disfavor its subsequent hydrolysis. Some methods include the use of potassium hydroxide in tert-butyl alcohol, or specialized catalytic systems.

Q4: Are there protecting groups specifically for the cyano group?

A4: Direct protection of the cyano group is not a common strategy in organic synthesis. The focus is generally on controlling reaction conditions to prevent its reactivity. Instead, you might need to protect other functional groups in your molecule that are sensitive to the conditions required for a nitrile-specific transformation.

Q5: Can I use enzymatic methods to control nitrile hydrolysis?

A5: Yes, biocatalysis offers a highly selective method for nitrile hydrolysis. Enzymes like nitrilases can convert nitriles directly to carboxylic acids, while nitrile hydratases yield amides. These enzymatic reactions occur under mild conditions (near-neutral pH and room temperature), which can be advantageous when dealing with sensitive substrates.

Troubleshooting Guides

Issue 1: My cyano group is hydrolyzing to a carboxylic acid during my reaction.

This is a common issue when reaction conditions are too harsh. Here’s a step-by-step guide to troubleshoot this problem.

G

Caption: Troubleshooting workflow for unwanted nitrile hydrolysis.
Issue 2: My attempt to hydrolyze a nitrile to an amide is proceeding all the way to the carboxylic acid.

Achieving selective hydrolysis to the amide requires careful control of reaction conditions.

ParameterRecommendation for Amide SynthesisRationale
Temperature Lower temperatures (e.g., 0°C to room temperature) are preferred.The second hydrolysis step (amide to carboxylic acid) is often slower and more temperature-dependent.
Reagents Use milder bases (e.g., NaOH in isopropanol) or specialized catalysts.Strong aqueous acids and bases vigorously promote hydrolysis to the carboxylic acid.
Reaction Time Monitor the reaction closely (e.g., by TLC) and quench it once the starting material is consumed.Prolonged reaction times, even under mild conditions, can lead to over-hydrolysis.
Stoichiometry Use a controlled amount of water if employing anhydrous conditions with a hydrating agent.Excess water can drive the reaction towards the carboxylic acid.

G

Caption: Decision pathway for selective amide synthesis.

Experimental Protocols

Protocol 1: Mild Alkaline Hydrolysis of a Nitrile to a Primary Amide

This protocol is adapted for the synthesis of amides from organonitriles using sodium hydroxide in isopropanol under mild conditions.

Materials:

  • Organonitrile (e.g., benzonitrile)

  • Sodium hydroxide (NaOH)

  • Isopropyl alcohol (IPA)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Round-bottomed flask (20 mL)

  • Stir bar

  • TLC plates

  • Column chromatography setup

Procedure:

  • Charge a 20 mL round-bottomed flask with the organonitrile (2 mmol) and a solution of sodium hydroxide (2 mmol) dissolved in isopropyl alcohol (1.0 mL).

  • Place the reaction mixture in a pre-heated oil bath at 60°C and stir for 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Dissolve the crude mixture in dichloromethane and filter to remove any solids.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography using a hexane/EtOAc eluent system to obtain the pure amide.

Substrate ExampleProductYield
BenzonitrileBenzamide89%
4-Chlorobenzonitrile4-Chlorobenzamide85%
3-Bromobenzonitrile3-Bromobenzamide82%
2-Naphthonitrile2-Naphthamide73%

Table adapted from data presented for NaOH mediated hydration of nitriles.

Protocol 2: Platinum-Catalyzed Selective Hydration of Nitriles

This method is particularly useful for nitriles with acid- or base-sensitive groups and sterically hindered nitriles, yielding the amide as the sole product.

Materials:

  • Nitrile substrate

  • Ghaffar-Parkins Catalyst (e.g., [(Me₂PO·H·OPMe₂)PtH(PMe₂OH)])

  • 1,2-Dimethoxyethane (DME) or other suitable solvent

  • Water

  • Reaction vessel (e.g., autoclave for reactions above boiling point)

Procedure:

  • In a suitable reaction vessel, dissolve the nitrile substrate in the chosen solvent.

  • Add the platinum catalyst (loading can be as low as 0.02-0.5 mol%).

  • Add the required equivalents of water.

  • Seal the vessel and heat to the desired temperature (reactions can proceed at temperatures ranging from room temperature to 160°C). For volatile components and higher temperatures, an autoclave is necessary.

  • Stir the reaction for the required time (e.g., 24 hours), monitoring by a suitable analytical technique (GC, TLC, or NMR).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude amide can then be purified by standard methods such as recrystallization or column chromatography.

Substrate ExampleTemperatureTimeYield
Acetonitrile160°C24 h57% (N-propylamide with propylamine)
Hindered tertiary nitriles80°CVariesHigh
Nitriles with acid/base sensitive groups80°CVariesHigh

Data compiled from studies on platinum-catalyzed nitrile hydration.

Protocol 3: The Ritter Reaction - Synthesis of N-substituted Amides

The Ritter reaction allows for the synthesis of N-substituted amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol.

Materials:

  • tert-Butyl alcohol

  • Benzonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Ethanol

  • Distilled water

  • Erlenmeyer flask (5 mL)

  • Beaker

  • Vacuum filtration apparatus

Procedure:

  • In a 5 mL Erlenmeyer flask, mix 0.50 mL of benzonitrile (4.9 mmol) and 0.50 mL of tert-butyl alcohol (5.3 mmol).

  • Cool the mixture in an ice-water bath to 0°C.

  • Carefully add 0.50 mL of concentrated H₂SO₄ dropwise while swirling the flask.

  • Remove the flask from the ice bath and warm it to 40-50°C in a sand bath for 30 minutes.

  • Transfer the viscous mixture into a beaker containing chipped ice and water.

  • Isolate the resulting white solid product by vacuum filtration.

  • The crude product (N-tert-butylbenzamide) can be purified by recrystallization from a minimum amount of boiling ethanol, followed by precipitation with distilled water.

G

Caption: General experimental workflow for the Ritter Reaction.

Validation & Comparative

Comparative NMR Analysis of 5-Cyano-2-fluorobenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Predictive ¹H and ¹³C NMR Data for 5-Cyano-2-fluorobenzoic Acid

The chemical shifts for this compound can be predicted by considering the additive effects of the fluorine, cyano, and carboxylic acid substituents on the benzene ring. The electron-withdrawing nature of all three groups will generally lead to downfield shifts for the aromatic protons and carbons compared to benzene.

Predicted ¹H NMR Chemical Shifts (ppm)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-3~ 8.2 - 8.4dd
H-4~ 7.8 - 8.0dd
H-6~ 8.5 - 8.7d
-COOH> 10br s

Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonPredicted Chemical Shift (ppm)
C-1 (-COOH)~ 165 - 170
C-2 (-F)~ 160 - 165 (d, ¹JCF)
C-3~ 120 - 125 (d)
C-4~ 135 - 140 (d)
C-5 (-CN)~ 110 - 115
C-6~ 130 - 135 (d)
-CN~ 115 - 120

Comparative Experimental NMR Data of Related Benzoic Acid Derivatives

To provide context for the predicted values, the following tables summarize the experimental ¹H and ¹³C NMR data for several structurally related benzoic acid derivatives. These compounds offer insight into the electronic effects of the individual substituents.

Table 1: ¹H NMR Data of Related Benzoic Acid Derivatives

CompoundSolventH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-COOH (ppm)
2-Fluorobenzoic acid[1]DMSO-d₆-7.92 (t)7.33 (m)7.66 (m)7.92 (t)13.3
4-Fluorobenzoic acid[2]DMSO-d₆8.05 (dd)7.34 (t)-7.34 (t)8.05 (dd)13.1
3-Cyanobenzoic acid-------
4-Cyanobenzoic acid[3]Acetone-d₆8.17 (d)7.95 (d)-7.95 (d)8.17 (d)-

Note: Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), and br s (broad singlet).

Table 2: ¹³C NMR Data of Related Benzoic Acid Derivatives

CompoundSolventC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-COOH (ppm)-CN (ppm)
2-Fluorobenzoic acid---------
4-Fluorobenzoic acid[2]DMSO-d₆127.8132.5116.0165.4116.0132.5166.9-
3-Cyanobenzoic acid---------
4-Cyanobenzoic acid[3]Acetone-d₆136.1130.3132.7117.2132.7130.3166.0118.4

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is provided below.

Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of the acidic proton.[4]

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.[4]

  • Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

NMR Spectrometer Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the chosen solvent.

  • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks. This is often an automated process on modern spectrometers.[4]

  • For ¹H NMR, acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

  • Reference the spectrum using the residual solvent peak.

Workflow for NMR Analysis

The logical flow from sample preparation to final structural confirmation is a critical aspect of NMR analysis.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample Solid Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Insert into Spectrometer NMR_Tube->Spectrometer Lock_Shim Lock & Shim Spectrometer->Lock_Shim Acquire_1H Acquire ¹H FID Lock_Shim->Acquire_1H Acquire_13C Acquire ¹³C FID Lock_Shim->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Reference Reference Spectrum Phase_Baseline->Reference Peak_Integration Peak Integration (¹H) Reference->Peak_Integration Chem_Shift Chemical Shift Analysis Reference->Chem_Shift Coupling Coupling Constant Analysis Reference->Coupling Structure_Confirm Structure Confirmation Peak_Integration->Structure_Confirm Chem_Shift->Structure_Confirm Coupling->Structure_Confirm

Caption: Workflow for NMR analysis of small molecules.

This structured approach ensures reproducible and high-quality NMR data, which is fundamental for accurate molecular structure determination and comparison. The provided comparative data and protocols serve as a valuable resource for researchers working with substituted benzoic acids.

References

A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 5-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for pharmaceutical intermediates like 5-Cyano-2-fluorobenzoic acid is a critical aspect of quality control in the drug development process. Ensuring the accurate quantification of the main component and the identification of any impurities is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful, yet distinct, analytical techniques commonly employed for this purpose. This guide provides an objective comparison of these methods, complete with detailed experimental protocols and representative data to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like aromatic carboxylic acids. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method with UV detection is highly effective.

Experimental Protocol: HPLC-UV

1. Instrumentation and Consumables:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acidifier)

  • Reference standard of this compound (≥99.5% purity)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: A linear gradient is often optimal to separate the main peak from potential impurities.

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm (based on the chromophore of the molecule)

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample of this compound and prepare it in the same manner as the standard solution.

4. Data Analysis:

  • The purity is typically determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a highly sensitive and specific technique that separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification using mass spectrometry. Due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert this compound into a more volatile ester form prior to analysis.[1]

Experimental Protocol: GC-MS after Derivatization

1. Instrumentation and Consumables:

  • GC-MS system with an Electron Ionization (EI) source

  • Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Derivatization reagent: BF3-methanol (14% w/v) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Hexane or other suitable organic solvent

2. Derivatization (Methyl Esterification with BF3-Methanol):

  • Accurately weigh approximately 1 mg of the this compound sample or standard into a reaction vial.

  • Add 1 mL of BF3-methanol solution.[2]

  • Seal the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane.

  • Vortex the mixture for 1 minute to extract the derivatized product into the organic layer.

  • Allow the layers to separate and carefully transfer the upper organic layer (hexane) to a GC vial for analysis.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-450

4. Data Analysis:

  • The purity is determined by comparing the peak area of the derivatized analyte to the total peak area of all components in the chromatogram.

  • The mass spectrum of the main peak is used to confirm the identity of the methyl 5-cyano-2-fluorobenzoate derivative. Impurities can be identified by their unique mass spectra and library matching.

Data Presentation: A Comparative Overview

The following tables summarize the key performance characteristics and representative data for the HPLC and GC-MS methods.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVGC-MS
Principle Partition chromatography in the liquid phasePartition chromatography in the gas phase with mass detection
Sample Volatility Not requiredRequired (derivatization is necessary)
Sample Preparation Simple dissolutionMulti-step derivatization and extraction required
Instrumentation Cost ModerateHigh
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Sensitivity (LOD) ~1 µg/mL~10-50 ng/mL (after derivatization)[2]
Impurity Identification Limited (requires reference standards or LC-MS)High (structural information from mass spectra)
Throughput HighModerate (due to sample preparation)

Table 2: Representative Purity Analysis Data for a Batch of this compound

Analytical MethodPurity (%)Major Impurity DetectedImpurity Content (%)
HPLC-UV 99.6Unidentified Peak at RRT 1.150.25
GC-MS 99.72-Fluoro-5-(hydroxymethyl)benzonitrile0.18

Note: The data presented is representative and intended for illustrative purposes.

Workflow Visualizations

The following diagrams illustrate the logical flow of the analytical processes described.

cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow h_start Prepare Mobile Phase & Standards h_sample Dissolve Sample in Mobile Phase h_start->h_sample h_inject Inject into HPLC System h_sample->h_inject h_analyze Analyze Chromatogram (Area % Method) h_inject->h_analyze h_result Purity Result h_analyze->h_result g_start Prepare Standards g_sample Weigh Sample g_start->g_sample g_deriv Derivatize Sample (e.g., Esterification) g_sample->g_deriv g_extract Extract Derivative g_deriv->g_extract g_inject Inject into GC-MS System g_extract->g_inject g_analyze Analyze Chromatogram & Mass Spectra g_inject->g_analyze g_result Purity & Impurity ID g_analyze->g_result

Caption: Comparative workflows for HPLC and GC-MS purity analysis.

compound This compound (Non-volatile) process Heating (60°C) compound->process reagent Derivatization Reagent (e.g., BF3-Methanol) reagent->process product Methyl 5-cyano-2-fluorobenzoate (Volatile) process->product analysis GC-MS Analysis product->analysis

Caption: Derivatization step for GC-MS analysis of this compound.

Conclusion and Recommendations

Both HPLC and GC-MS are viable and robust methods for assessing the purity of this compound, each with distinct advantages.

HPLC-UV is the preferred method for routine quality control and batch release testing due to its simpler sample preparation, higher throughput, and lower operational cost. It provides reliable quantification of the main component and is excellent for monitoring known impurities when reference standards are available.

GC-MS excels in the identification of unknown volatile or semi-volatile impurities due to the structural information provided by the mass spectrometer. It is an invaluable tool for method development, troubleshooting, and in-depth characterization of the impurity profile, especially for impurities that may not be detectable by UV or are present at very low levels.

For comprehensive purity assessment in a drug development setting, a hybrid approach is often optimal. HPLC should be used for routine purity determination, while GC-MS can be employed to identify and characterize any significant unknown peaks observed during the HPLC analysis. This dual-technique strategy ensures both the accuracy of the purity value and a thorough understanding of the impurity profile of this compound.

References

A Comparative Analysis of the Reactivity of 5-Cyano-2-fluorobenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules with desired properties. Substituted benzoic acids, in particular, serve as versatile scaffolds. This guide provides a comprehensive comparison of the reactivity of 5-Cyano-2-fluorobenzoic acid and its positional isomers. By examining their physicochemical properties and reactivity in key chemical transformations, this document aims to provide a valuable resource for researchers in drug discovery and chemical development.

Executive Summary

Data Presentation: Acidity of Cyanofluorobenzoic Acid Isomers

The acidity of the carboxylic acid group, quantified by its pKa value, is a critical indicator of its reactivity in reactions such as esterification and amide bond formation. A lower pKa value signifies a stronger acid and a more reactive carboxylate precursor. The following table summarizes available experimental and predicted pKa values for various cyanofluorobenzoic acid isomers.

IsomerpKa (Predicted)Reference
4-Cyano-2-fluorobenzoic acid2.61 ± 0.10[1]
3-Cyano-5-fluorobenzoic acid3.30 ± 0.10[2]

Note: Experimental pKa values for many cyanofluorobenzoic acid isomers are not widely reported in the literature. The values presented are predicted based on computational models and should be considered as estimates.

For context, the experimental pKa values for monofluorobenzoic acids are as follows:

IsomerpKa (Experimental)Reference
2-Fluorobenzoic acid3.27[3][4]
3-Fluorobenzoic acid3.86[3][5]
4-Fluorobenzoic acid4.14[3]
Benzoic Acid (unsubstituted)4.20[3]

The strong electron-withdrawing nature of both the cyano and fluoro groups is expected to significantly increase the acidity of all cyanofluorobenzoic acid isomers compared to benzoic acid. The position of these substituents dictates the magnitude of this effect through a combination of inductive and resonance effects.

Theoretical Framework for Reactivity: Hammett Constants

The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. The substituent constants, σ (sigma), are a measure of the electron-donating or electron-withdrawing nature of a group. Positive σ values indicate electron-withdrawing groups, which generally increase the acidity of benzoic acids and accelerate nucleophilic aromatic substitution.

Substituentσ (meta)σ (para)
-CN+0.56+0.66
-F+0.34+0.06

Source:[6]

These values confirm the electron-withdrawing properties of both cyano and fluoro groups. The larger positive σ value for the cyano group indicates it is a stronger electron-withdrawing group than the fluoro group, particularly when in the para position where its resonance effect is maximized.

Reactivity in Key Chemical Transformations

The distinct electronic environments of the various cyanofluorobenzoic acid isomers directly translate to differences in their reactivity in common synthetic transformations.

Acidity and Reactivity of the Carboxylic Acid Group

As indicated by the pKa values, the presence of both cyano and fluoro groups enhances the acidity of the carboxylic acid. This increased acidity facilitates the formation of acyl halides or activated esters, which are key intermediates in amide bond formation and esterification . Isomers with lower pKa values are expected to be more readily activated. For instance, 4-Cyano-2-fluorobenzoic acid, with a predicted pKa of 2.61, is anticipated to be more reactive in these transformations than 3-Cyano-5-fluorobenzoic acid (predicted pKa 3.30) under similar conditions.

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in cyanofluorobenzoic acids, a consequence of the two electron-withdrawing groups, makes them susceptible to nucleophilic aromatic substitution (SNAr) . In this reaction, a nucleophile displaces a leaving group (in this case, the fluorine atom) on the aromatic ring. The rate of SNAr is highly dependent on the ability of the substituents to stabilize the negatively charged intermediate (Meisenheimer complex).

The reactivity of the different isomers in SNAr reactions will be influenced by the position of the cyano group relative to the fluorine atom. When the strongly electron-withdrawing cyano group is positioned ortho or para to the fluorine leaving group, it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby accelerating the reaction. Conversely, a meta-positioned cyano group offers less stabilization, leading to a slower reaction rate.

Therefore, isomers such as 2-cyano-5-fluorobenzoic acid and 4-cyano-2-fluorobenzoic acid are predicted to be more reactive towards nucleophilic displacement of the fluorine atom compared to isomers where the cyano group is meta to the fluorine.

Experimental Protocols

To empirically determine the relative reactivity of these isomers, standardized experimental protocols are essential. Below are detailed methodologies for key comparative experiments.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine and compare the pKa values of this compound and its isomers.

Materials:

  • Cyanofluorobenzoic acid isomer

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Accurately weigh approximately 0.1 mmol of the cyanofluorobenzoic acid isomer and dissolve it in 50 mL of deionized water. Gentle heating may be required for complete dissolution.

  • Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Place the beaker containing the acid solution on the magnetic stirrer and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the acid solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).

  • Record the pH of the solution after each addition of NaOH.

  • Continue the titration until the pH has stabilized in the basic region (e.g., pH 11-12).

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Comparative Amide Bond Formation

Objective: To compare the reaction yield of amide formation for this compound and its isomers under standardized conditions.

Materials:

  • Cyanofluorobenzoic acid isomers

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • In separate reaction vials, dissolve one equivalent of each cyanofluorobenzoic acid isomer in DMF.

  • To each vial, add 1.2 equivalents of EDC and 1.2 equivalents of HOBt. Stir the mixtures at room temperature for 30 minutes to pre-activate the carboxylic acids.

  • To each vial, add 1.1 equivalents of benzylamine.

  • Allow the reactions to proceed at room temperature for a set period (e.g., 4 hours).

  • Quench each reaction by adding water and extract with DCM.

  • Wash the organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product of each reaction by HPLC to determine the relative yield of the corresponding amide product.

Visualization of Reactivity Principles

The following diagrams illustrate key concepts related to the reactivity of these isomers.

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_analysis Analysis Acid Cyanofluorobenzoic Acid Isomer Activated_Ester Activated Ester Intermediate Acid->Activated_Ester Activation EDC_HOBt EDC / HOBt Amide Amide Product Activated_Ester->Amide Nucleophilic Acyl Substitution Amine Benzylamine Amine->Activated_Ester HPLC HPLC Analysis Amide->HPLC Quantification Yield Comparative Yield HPLC->Yield

Caption: Workflow for comparative amide bond formation.

sn_ar_reactivity cluster_high Higher Reactivity cluster_low Lower Reactivity Reactivity SNAr Reactivity Ortho_Para Ortho or Para -CN to -F (e.g., 4-Cyano-2-fluorobenzoic acid) Reactivity->Ortho_Para Favored Meta Meta -CN to -F (e.g., 3-Cyano-2-fluorobenzoic acid) Reactivity->Meta Disfavored Stabilization_OP Strong Resonance Stabilization of Meisenheimer Complex Ortho_Para->Stabilization_OP Stabilization_M Weaker Inductive Stabilization Meta->Stabilization_M

Caption: Logical relationship of substituent position to SNAr reactivity.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of inductive and resonance effects. While a complete quantitative comparison awaits further experimental investigation, the principles outlined in this guide provide a solid foundation for predicting their relative reactivity. Isomers with substituents that lead to a lower pKa are expected to be more reactive in transformations involving the carboxylic acid group. For reactions on the aromatic ring, such as nucleophilic aromatic substitution, the relative positioning of the cyano and fluoro groups is the determining factor, with ortho and para arrangements leading to enhanced reactivity. This understanding is crucial for the rational design of synthetic routes and the selection of the optimal isomer for a given application in drug discovery and materials science.

References

The Ascendant Trajectory of 5-Cyano-2-fluorobenzoic Acid Derivatives in Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Within this landscape, derivatives of 5-Cyano-2-fluorobenzoic acid have emerged as a promising scaffold, demonstrating significant potential in the modulation of key signaling pathways implicated in inflammatory diseases and cancer. This guide provides an objective comparison of the biological activity of this compound derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to inform rational drug design and development.

A noteworthy application of this scaffold is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in innate immunity signaling. Dysregulation of the IRAK4 pathway is linked to a variety of inflammatory and autoimmune disorders.[1][2][3] This guide will focus on the structure-activity relationship (SAR) of 5-Cyano-2-fluorobenzamide derivatives as IRAK4 inhibitors and compare their performance with other known inhibitors of this kinase.

Comparative Biological Activity of 5-Cyano-2-fluorobenzamide Derivatives

The inhibitory potency of 5-Cyano-2-fluorobenzamide derivatives against IRAK4 has been systematically evaluated. The following table summarizes the biochemical half-maximal inhibitory concentration (IC50) values for a series of these compounds, highlighting the impact of substitutions at the R¹ and R² positions of the core structure.

Compound IDR¹ SubstituentR² SubstituentIRAK4 Biochemical IC50 (nM)
1 HH28
2 FH22
3 ClH18
4 CH₃H25
5 HCH₃35
6 FCH₃20
7 ClCH₃15
8 CH₃CH₃23

Data adapted from a study on the discovery of IRAK4 inhibitors BAY1834845 and BAY1830839.[1]

Structure-Activity Relationship (SAR) Insights: The data reveals that substitutions on the phenyl ring attached to the amide nitrogen significantly influence the inhibitory activity against IRAK4. Halogen substitutions (Fluorine and Chlorine) at the R¹ position generally lead to a modest increase in potency compared to the unsubstituted analog. The introduction of a methyl group at the R² position of the benzoyl moiety, particularly in combination with a chlorine at R¹, resulted in the most potent compound in this series (Compound 7, IC50 = 15 nM).

Comparison with Alternative IRAK4 Inhibitors

To contextualize the performance of the 5-Cyano-2-fluorobenzamide scaffold, it is essential to compare it with other clinical-stage IRAK4 inhibitors.

Compound NameMechanism of ActionTargetReported IC50Developer
Zabedosertib (BAY1834845) ATP-competitive inhibitorIRAK4Potent (nanomolar range)Bayer
BAY1830839 ATP-competitive inhibitorIRAK4Potent (nanomolar range)Bayer
PF-06650833 ATP-competitive inhibitorIRAK4Highly potent and selectivePfizer
CA-4948 ATP-competitive inhibitorIRAK430 nMCuris Inc./Aurigene

Zabedosertib and BAY1830839, which incorporate the 5-cyano-2-fluorobenzoyl moiety, demonstrate the clinical potential of this scaffold.[1] PF-06650833 is another highly potent and selective IRAK4 inhibitor that has advanced to clinical trials.[1] CA-4948 also shows significant inhibitory activity against IRAK4 and is under clinical investigation for hematologic malignancies.[1]

Signaling Pathways and Experimental Workflows

The biological activity of these compounds is intrinsically linked to their ability to modulate specific signaling pathways. The following diagrams, rendered using Graphviz, illustrate the IRAK4 signaling cascade and a typical experimental workflow for evaluating IRAK4 inhibitors.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 MAPK_pathway MAPK Pathway (JNK, p38) TRAF6->MAPK_pathway NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway Inflammatory_Response Inflammatory Response (Cytokine Production) MAPK_pathway->Inflammatory_Response NFkB_pathway->Inflammatory_Response Inhibitor 5-Cyano-2-fluorobenzoic acid derivatives Inhibitor->IRAK4 Inhibition

Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Experimental_Workflow Start Start: High-Throughput Screening Hit_Identification Hit Identification (e.g., Compound with 5-cyano-2-fluorobenzoyl scaffold) Start->Hit_Identification Lead_Optimization Lead Optimization: SAR Studies Hit_Identification->Lead_Optimization Biochemical_Assay Biochemical Assay: IRAK4 IC50 Determination Lead_Optimization->Biochemical_Assay Cellular_Assay Cell-Based Assay: Cytokine Release Inhibition Lead_Optimization->Cellular_Assay Biochemical_Assay->Lead_Optimization Feedback In_Vivo_Studies In Vivo Models: Efficacy in Animal Models of Inflammation Cellular_Assay->In_Vivo_Studies Clinical_Candidate Clinical Candidate Selection In_Vivo_Studies->Clinical_Candidate

Caption: Workflow for the discovery and development of IRAK4 inhibitors.

Experimental Protocols

To ensure the reproducibility of the findings, detailed methodologies for key experiments are provided below.

Biochemical IRAK4 Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ADP produced from the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Test compounds (this compound derivatives and alternatives)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of IRAK4 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP. The final ATP concentration should be at or near the Km for IRAK4.

    • Incubate the reaction mixture at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay: LPS-Induced Cytokine Release in Human Whole Blood

This assay assesses the ability of the compounds to inhibit the production of pro-inflammatory cytokines in a more physiologically relevant setting.

Materials:

  • Freshly drawn human whole blood from healthy donors

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • RPMI 1640 medium

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Compound Treatment:

    • Add 2 µL of serially diluted test compounds in DMSO to the wells of a 96-well plate.

    • Add 180 µL of human whole blood to each well and incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Stimulation:

    • Add 20 µL of LPS solution (final concentration 100 ng/mL) to stimulate cytokine production. For the unstimulated control, add 20 µL of RPMI 1640 medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement:

    • Centrifuge the plates to pellet the blood cells.

    • Collect the plasma supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the plasma using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 values for the inhibition of TNF-α and IL-6 production.

References

A Comparative Study: 5-Cyano-2-fluorobenzoic Acid vs. 3-Cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the nuanced differences between structurally similar aromatic carboxylic acids can significantly impact their application and efficacy. This guide provides a comprehensive comparative analysis of 5-Cyano-2-fluorobenzoic acid and 3-cyanobenzoic acid, offering insights into their physicochemical properties, spectral characteristics, reactivity, and biological implications. This objective comparison, supported by available experimental and predicted data, aims to assist researchers in making informed decisions for their synthetic and developmental endeavors.

Physicochemical Properties: A Tale of Two Structures

The introduction of a fluorine atom in this compound, in addition to the cyano and carboxylic acid groups, imparts distinct physicochemical characteristics compared to 3-cyanobenzoic acid. These differences, summarized in the table below, are critical for considerations such as solubility, melting point, and acidity, which in turn affect reaction conditions and formulation strategies.

PropertyThis compound3-Cyanobenzoic Acid
Molecular Formula C₈H₄FNO₂[1]C₈H₅NO₂[2][3]
Molecular Weight 165.12 g/mol [1]147.13 g/mol [3]
Appearance Solid[4]White to off-white crystalline solid[2]
Melting Point 187-189 °C[4]220-224 °C[5]
pKa Predicted to be lower than 3.603.60 (at 25°C)[1]
Solubility No data availableSlightly soluble in DMSO and Methanol[1]

The lower predicted pKa of this compound is attributed to the strong electron-withdrawing nature of the fluorine atom, which stabilizes the carboxylate anion. This increased acidity can be a crucial factor in its reactivity and biological interactions.

Spectral Analysis: Fingerprinting the Molecules

Spectroscopic data provides the definitive identification and structural elucidation of chemical compounds. While extensive experimental data is available for 3-cyanobenzoic acid, the spectral information for this compound is less complete and relies in part on predicted data.

Spectroscopy This compound (Predicted/Inferred) 3-Cyanobenzoic Acid (Experimental)
¹H NMR Aromatic protons expected to show complex splitting patterns due to fluorine-hydrogen coupling.Signals corresponding to the four aromatic protons are observable.[6]
¹³C NMR Distinct signals for the eight carbon atoms, with the carbon attached to fluorine showing a characteristic large coupling constant.Five distinct signals due to molecular symmetry.[7]
FT-IR (cm⁻¹) Characteristic peaks for C≡N (nitrile) around 2230, C=O (carboxylic acid) around 1700, O-H (carboxylic acid) broad band around 3000, and C-F stretch.Peaks for C≡N, C=O, and O-H are present.[3][8]
Mass Spec (m/z) Predicted [M-H]⁻ at 164.01533.[1]Experimental data shows the molecular ion peak.[3]

Synthesis and Reactivity: Navigating Chemical Transformations

The synthetic routes to both molecules often involve multi-step processes. The reactivity of these compounds is largely dictated by the interplay of the electron-withdrawing cyano and fluoro groups and the carboxylic acid functionality.

Synthesis Workflow:

Synthesis cluster_5cyano This compound Synthesis cluster_3cyano 3-Cyanobenzoic Acid Synthesis A 2-Amino-5-fluorobenzoic acid derivative B Diazotization A->B C Sandmeyer Reaction (Cyanation) B->C D Hydrolysis C->D E 3-Methylbenzonitrile (m-tolunitrile) F Oxidation E->F G 3-Cyanobenzoic Acid F->G Acidity cluster_5cyano This compound cluster_3cyano 3-Cyanobenzoic Acid A Fluorine (ortho) C Carboxylate Anion A->C Inductive Effect (-I) B Cyano (meta) B->C Inductive (-I) & Resonance (-M) Effects D Increased Stability C->D E Increased Acidity D->E F Cyano (meta) G Carboxylate Anion F->G Inductive (-I) & Resonance (-M) Effects H Stability G->H I Acidity H->I CytotoxicityAssay A Prepare stock solutions of test compounds D Treat cells with serial dilutions of compounds A->D B Seed cells in 96-well plates C Incubate cells for 24 hours B->C C->D E Incubate for 48-72 hours D->E F Add MTT or other viability reagent E->F G Incubate for 2-4 hours F->G H Add solubilization solution G->H I Measure absorbance on a plate reader H->I J Calculate IC50 values I->J

References

A Comparative Guide to the Synthesis of 5-Cyano-2-fluorobenzoic Acid: A Modern Approach vs. Traditional Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two synthetic routes for producing 5-Cyano-2-fluorobenzoic acid, a key intermediate in the development of novel pharmaceuticals. We will compare a modern, two-step synthesis involving a cyanation reaction with a more traditional approach utilizing the Sandmeyer reaction. The comparison will focus on key performance indicators such as reaction yield, purity, safety, and operational complexity, supported by detailed experimental protocols and data.

Route 1: A Modern Two-Step Synthesis via Cyanation

This contemporary route begins with the readily available 5-Bromo-2-fluorobenzoic acid, which is first esterified and then undergoes a palladium- or copper-catalyzed cyanation, followed by hydrolysis to yield the final product. This approach is favored for its high yields and more manageable reaction conditions.

Reaction Pathway

The logical flow of this synthetic route is depicted below, starting from the brominated precursor to the final acid.

A 5-Bromo-2-fluorobenzoic acid B 5-Bromo-2-fluorobenzoic acid methyl ester A->B Esterification (MeOH, H₂SO₄) C This compound methyl ester B->C Cyanation (CuCN, DMF, 90°C) D This compound C->D Hydrolysis (LiOH, THF/H₂O)

Caption: Modern synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of this compound methyl ester A mixture of 5-Bromo-2-fluorobenzoic acid methyl ester (1 equivalent) and cuprous cyanide (1.1 equivalents) in DMF is heated at 90°C for 24 hours.[1] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is washed successively with brine and saturated sodium bicarbonate solution. The organic layer is then dried over magnesium sulfate, filtered, and concentrated under vacuum to yield the crude methyl ester, which can often be used in the next step without further purification.[1]

Step 2: Hydrolysis to this compound The crude this compound methyl ester (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water.[1] The solution is cooled to 0°C, and lithium hydroxide monohydrate (1.2 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for 1 hour.[1] Upon completion, the solvent is evaporated, and the residue is diluted with water and acidified with 2M HCl. The resulting solid is collected by filtration and dried under vacuum to afford the final product.[1]

Route 2: Traditional Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a classic method for introducing a cyano group onto an aromatic ring. This route typically starts from an amino-substituted precursor, which undergoes diazotization followed by treatment with a cyanide salt. While historically significant, this method is often associated with safety concerns and variable yields.

Reaction Pathway

This pathway illustrates the conversion of an aniline derivative to the target nitrile through a diazonium salt intermediate.

A 5-Amino-2-fluorobenzoic acid B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5°C) C This compound B->C Sandmeyer Reaction (CuCN, KCN) Start Crude Product from Reaction Purify Purification (Recrystallization or Column Chromatography) Start->Purify Isolation Analyze Characterization (NMR, MS, HPLC) Purify->Analyze Quality Control Final Pure this compound Analyze->Final Validation

References

A Comparative Guide to the Structural Analysis of 5-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of single-crystal X-ray diffraction for the structural analysis of small organic molecules, using 5-Cyano-2-fluorobenzoic acid as a focal point. While specific crystallographic data for this compound is not publicly available, this guide utilizes data from the closely related compound, 2-Amino-5-fluorobenzoic acid, to illustrate the principles, protocols, and comparative value of the technique.

Primary Technique: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline material.[1][2] It allows for the unambiguous determination of molecular geometry, including definitive bond lengths, bond angles, and stereochemistry.[1][2] For drug development, this level of detail is critical for understanding molecular interactions and designing new pharmaceutical compounds.[1]

Experimental Protocol: From Crystal to Structure

The process of determining a crystal structure via SC-XRD involves several key stages, from sample preparation to final data analysis.[1][3]

A. Crystal Preparation and Mounting:

  • Crystallization: High-quality single crystals are paramount for a successful diffraction experiment.[4] This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The goal is to grow well-formed, transparent crystals free of defects, ideally between 0.03 and 0.3 mm in size.[1][4]

  • Selection and Mounting: A suitable crystal is selected under a microscope.[4] It is then carefully mounted on a thin glass fiber or a loop with an oil or epoxy that does not interfere with the X-ray diffraction.[1]

B. Data Collection:

  • Diffractometer Setup: The mounted crystal is placed in a diffractometer. Key components include an X-ray source, a goniometer to rotate the crystal, and a detector to capture the diffracted X-rays.[1]

  • Data Acquisition: The crystal is cooled, often in a stream of nitrogen gas, to minimize thermal vibration of the atoms. It is then rotated while being irradiated with monochromatic X-rays. The detector records the positions and intensities of the diffracted beams, creating a unique diffraction pattern.[1]

C. Structure Solution and Refinement:

  • Data Reduction: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry (space group) of the crystal.

  • Structure Solution: Computational methods, such as "direct methods" or the "Patterson method," are used to generate an initial model of the electron density and, consequently, a preliminary atomic structure.

  • Refinement: The initial model is refined against the experimental data using least-squares algorithms. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a precise and detailed molecular structure.

Experimental Workflow Diagram

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis start Synthesized Compound (this compound) crystal Grow Single Crystals (e.g., Slow Evaporation) start->crystal mount Select & Mount Crystal (on fiber/loop) crystal->mount diffractometer Mount in Diffractometer (Cool with N2 stream) mount->diffractometer xray Irradiate with X-rays & Rotate Crystal diffractometer->xray detect Collect Diffraction Pattern (Intensities & Angles) xray->detect reduction Data Reduction (Unit Cell & Space Group) detect->reduction solution Structure Solution (Initial Atomic Model) reduction->solution refinement Structure Refinement (Least-Squares Fitting) solution->refinement final Final Structure (Bond Lengths, Angles, etc.) refinement->final

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data Presentation

The following table presents the single-crystal X-ray diffraction data for 2-Amino-5-fluorobenzoic acid , a structural analogue of the target compound. This data illustrates the typical parameters obtained from a successful analysis.

ParameterValueReference
Chemical FormulaC₇H₆FNO₂[5]
Molecular Weight (Mr)155.13[5]
Crystal SystemMonoclinic[5]
Space GroupP2₁/c(Implied from standard monoclinic settings)
a (Å)4.9346 (2)[5]
b (Å)11.7542 (6)[5]
c (Å)11.9727 (5)[5]
β (°)96.782 (3)[5]
Volume (ų)689.58 (5)[5]
Z (Molecules per cell)4[5]
Temperature (K)293[5]
RadiationMo Kα[5]
Key InteractionsO—H⋯O and N—H⋯F hydrogen bonds[5]

Comparison with Alternative Analytical Techniques

While SC-XRD is the gold standard for solid-state structure determination, a comprehensive characterization of a compound like this compound often requires a suite of analytical methods.[6][7] Each technique provides complementary information.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal XRD Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.[1]Unambiguous, definitive structural data.[2]Requires high-quality single crystals, which can be difficult to grow.[8] Provides no data on purity.
Nuclear Magnetic Resonance (NMR) Information on the chemical environment of atoms (¹H, ¹³C, ¹⁹F), connectivity, and solution-state structure.Excellent for determining molecular connectivity and structure in solution. Non-destructive.Does not provide bond lengths/angles. Can be complex to interpret for large molecules.
Fourier-Transform Infrared (FTIR) Identifies functional groups present in the molecule (e.g., C=O of carboxylic acid, C≡N of cyano group).Fast, simple, and requires minimal sample. Good for confirming the presence of key functional groups.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition. Fragmentation patterns can give structural clues.[9]Extremely sensitive, requires very little sample. Confirms molecular formula.[7]Does not provide information on stereochemistry or atom connectivity.
High-Performance Liquid (HPLC) Assesses the purity of the compound and can be used for separation from impurities.[10]Highly accurate for quantitative analysis of purity.[6]Provides no direct structural information.
Logical Relationship of Analytical Techniques

The characterization of a novel compound is a hierarchical process where different techniques provide complementary data to build a complete picture.

Characterization_Logic cluster_primary Initial Characterization cluster_structure Structural Elucidation compound Target Compound (this compound) MS Mass Spectrometry (Confirms Molecular Weight) compound->MS FTIR FTIR Spectroscopy (Identifies Functional Groups) compound->FTIR HPLC HPLC (Assesses Purity) compound->HPLC XRD X-Ray Crystallography (Definitive 3D Solid-State Structure) MS->XRD FTIR->XRD NMR NMR Spectroscopy (Determines Connectivity in Solution) HPLC->NMR Pure Sample For Detailed Analysis NMR->XRD Informs Crystallization Strategy NMR->XRD

Caption: Complementary roles of analytical techniques in compound characterization.

Conclusion

For the definitive structural elucidation of this compound in the solid state, single-crystal X-ray diffraction is the most powerful and conclusive method. It provides an exact three-dimensional map of the molecule, which is indispensable for applications in drug design and materials science. However, a comprehensive analysis relies on a multi-technique approach, where methods like NMR, MS, and FTIR provide complementary data on molecular connectivity, mass, and functional groups, while chromatographic techniques confirm purity. This integrated analytical workflow ensures a complete and accurate characterization of the target compound.

References

The Fluorine Factor: Assessing the Impact on the Acidity of 5-Cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle electronic effects of substituents on aromatic rings is paramount for molecular design. The introduction of a fluorine atom, a common bioisostere, can significantly alter the physicochemical properties of a molecule, including its acidity. This guide provides a comparative analysis of the acidity of 5-cyanobenzoic acid and its fluorinated analogs, supported by experimental data and detailed methodologies.

The acidity of a carboxylic acid is quantified by its acid dissociation constant (pKa), where a lower pKa value indicates a stronger acid. The position of electron-withdrawing or electron-donating groups on the benzene ring of benzoic acid can dramatically influence its pKa. The cyano group (-CN) is a strong electron-withdrawing group, and its presence is expected to increase the acidity of benzoic acid. The addition of a highly electronegative fluorine atom should further enhance this effect.

Comparative Acidity: A Quantitative Look

To assess the impact of fluorine substitution on the acidity of 5-cyanobenzoic acid, we have compiled the pKa values of relevant compounds. Due to the limited availability of direct experimental data for 5-cyanobenzoic acid, the closely related 4-cyanobenzoic acid is used as a proxy, as the electronic influence of a cyano group from the meta and para positions on the carboxylic acid is comparable.

CompoundStructurepKaType
Benzoic AcidC₆H₅COOH4.20Experimental
4-Cyanobenzoic Acidp-CN-C₆H₄COOH3.55[1][2][3][4][5]Experimental
2-Fluoro-5-cyanobenzoic Acid2.80Predicted
3-Fluoro-5-cyanobenzoic Acid3.30Predicted
2-Fluorobenzoic Acido-F-C₆H₄COOH3.27Experimental
3-Fluorobenzoic Acidm-F-C₆H₄COOH3.86Experimental
4-Fluorobenzoic Acidp-F-C₆H₄COOH4.14Experimental

As the data indicates, the presence of a cyano group significantly increases the acidity of benzoic acid (pKa 4.20 vs. 3.55 for 4-cyanobenzoic acid). The introduction of a fluorine atom to the 5-cyanobenzoic acid backbone is predicted to further lower the pKa, thereby increasing the acidity. A fluorine atom at the 2-position is predicted to have a more pronounced acid-strengthening effect (pKa 2.80) compared to a fluorine atom at the 3-position (pKa 3.30). This is consistent with the inductive electron-withdrawing effect of the fluorine atom being more influential when it is closer to the carboxylic acid group.

Structure-Acidity Relationship

The following diagram illustrates the logical relationship between the substituents and the resulting acidity of the benzoic acid derivatives. The electron-withdrawing nature of both the cyano and fluoro groups stabilizes the carboxylate anion, leading to a stronger acid.

Acidity_Comparison cluster_substituents Substituent Effects cluster_acids Resulting Acidity Benzoic_Acid Benzoic Acid (pKa = 4.20) 5_Cyanobenzoic_Acid 5-Cyanobenzoic Acid (pKa ≈ 3.55) Benzoic_Acid->5_Cyanobenzoic_Acid + Cyano Group Cyano Cyano Group (-CN) (Electron Withdrawing) Cyano->5_Cyanobenzoic_Acid Fluorine Fluorine Atom (-F) (Inductive Effect) Fluoro_5_Cyanobenzoic_Acid Fluoro-5-Cyanobenzoic Acid (pKa = 2.80 - 3.30) Fluorine->Fluoro_5_Cyanobenzoic_Acid 5_Cyanobenzoic_Acid->Fluoro_5_Cyanobenzoic_Acid + Fluorine Atom

Figure 1. Impact of substituents on acidity.

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental procedure. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classic method involves the titration of the acidic compound with a strong base and monitoring the pH change.

Experimental Workflow:

Potentiometric_Titration_Workflow A 1. Sample Preparation Dissolve a known amount of the acid in a suitable solvent (e.g., water or water/co-solvent mixture). B 2. Titration Setup Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. A->B C 3. Titration Add a standardized strong base (e.g., NaOH) in small, precise increments. B->C D 4. Data Collection Record the pH of the solution after each addition of the base. C->D E 5. Data Analysis Plot pH versus the volume of base added. The pKa is the pH at the half-equivalence point. D->E

Figure 2. Potentiometric titration workflow.

Detailed Methodology:

  • Solution Preparation: Prepare a 0.01 M solution of the substituted benzoic acid in deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, and the pKa value should be reported with the solvent composition.

  • Titrant Preparation: Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

  • Titration: Place a known volume (e.g., 25 mL) of the acid solution in a beaker. Immerse the calibrated pH electrode and a magnetic stir bar. Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The equivalence point is the point of the steepest slope on the titration curve. The pKa is determined as the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Experimental Workflow:

UV_Vis_Workflow A 1. Buffer Preparation Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte. B 2. Sample Preparation Prepare solutions of the acid at a constant concentration in each of the buffer solutions. A->B C 3. Spectral Acquisition Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range. B->C D 4. Data Analysis Plot absorbance at a specific wavelength (where the acidic and basic forms have different absorbances) against pH. C->D E 5. pKa Determination The pKa is the pH at the inflection point of the resulting sigmoidal curve. D->E

Figure 3. UV-Vis spectrophotometry workflow.

Detailed Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions with a constant ionic strength, covering a pH range from approximately 2 units below to 2 units above the expected pKa.

  • Stock Solution: Prepare a concentrated stock solution of the substituted benzoic acid in a suitable solvent (e.g., methanol or DMSO).

  • Sample Solutions: Prepare a series of sample solutions by diluting a small aliquot of the stock solution into each of the buffer solutions to a final, constant concentration.

  • Spectral Measurement: Measure the UV-Vis absorbance spectrum of each sample solution.

  • Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated forms of the acid differs significantly. Plot the absorbance at this wavelength as a function of pH. The resulting data should fit a sigmoidal curve. The pKa is the pH value at the midpoint of this curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.

References

A Comparative Guide to Catalytic Systems for Coupling Reactions with 5-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Cyano-2-fluorobenzoic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its functional groups—a nitrile, a carboxylic acid, and a fluorine-substituted aromatic ring—offer multiple points for diversification through various cross-coupling reactions. The choice of an appropriate catalytic system is paramount for achieving high efficiency, selectivity, and functional group tolerance. This guide provides a comparative overview of different catalytic systems for coupling reactions involving this compound, supported by available data and generalized experimental protocols.

Palladium-Catalyzed Coupling Reactions

Palladium-based catalysts are the most versatile and widely employed for a range of cross-coupling reactions. The primary challenge in coupling reactions with this compound lies in the selective activation of the C-F bond or functionalization at other positions without interfering with the cyano and carboxylic acid groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[1] For this compound, this reaction would likely proceed at the fluorine-bearing carbon, though activation of the C-F bond can be challenging.

Catalytic System Components:

  • Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃

  • Ligand: Bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or PCy₃ are often effective for activating challenging substrates.

  • Base: A mild inorganic base like K₂CO₃ or Cs₂CO₃ is typically used.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is common.

Catalyst SystemCoupling PartnerReaction ConditionsYield (%)TONTOF
Pd(OAc)₂ / PCy₃Arylboronic acidToluene/H₂O, K₂CO₃, 80-100 °C, 12-24 hData not available--
Pd₂(dba)₃ / P(t-Bu)₃Arylboronic acidDioxane, Cs₂CO₃, 80-110 °C, 12-24 hData not available--
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines from aryl halides.[2] This reaction could be employed to replace the fluorine atom of this compound with an amino group.

Catalytic System Components:

  • Palladium Precatalyst: Pd(OAc)₂, [Pd(allyl)Cl]₂

  • Ligand: Bulky biarylphosphine ligands such as XPhos, RuPhos, or BINAP are commonly used.

  • Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is required.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.

Catalyst SystemCoupling PartnerReaction ConditionsYield (%)TONTOF
Pd(OAc)₂ / XPhosPrimary/Secondary AmineToluene, NaOt-Bu, 100-120 °C, 12-24 hData not available--
[Pd(allyl)Cl]₂ / RuPhosPrimary/Secondary AmineDioxane, K₃PO₄, 100-120 °C, 12-24 hData not available--

Specific examples for the Buchwald-Hartwig amination of this compound are not detailed in the available literature. The provided conditions are generalized from protocols for similar aryl fluorides.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] This reaction could potentially be used to introduce an alkenyl group at the 2-position of the benzoic acid derivative.

Catalytic System Components:

  • Palladium Precatalyst: Pd(OAc)₂

  • Ligand: Often ligand-free, but phosphine ligands can be used.

  • Base: An inorganic base such as Ag₂CO₃ or an organic base like triethylamine.

  • Solvent: Polar aprotic solvents like DMF or dioxane are common.

Catalyst SystemCoupling PartnerReaction ConditionsYield (%)TONTOF
Pd(OAc)₂Methyl acrylateDioxane, AgOAc, 90 °C, 15 hUp to 87% (for a similar substrate)[3]--

Data is based on a similar substrate, N-(o-bromoaryl) acrylamide, as specific data for this compound was not found.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4]

Catalytic System Components:

  • Palladium Precatalyst: PdCl₂(PPh₃)₂

  • Co-catalyst: CuI

  • Base: An amine base such as triethylamine or diisopropylamine.

  • Solvent: THF or DMF.

Catalyst SystemCoupling PartnerReaction ConditionsYield (%)TONTOF
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneDMF, Et₃N, 55 °C, 3 hData not available--

Quantitative data for the Sonogashira coupling of this compound is not available in the reviewed literature. The conditions are based on general protocols.

Nickel-Catalyzed Coupling Reactions

Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium for certain cross-coupling reactions, particularly for the activation of traditionally less reactive C-F bonds.[5]

Nickel-Catalyzed Suzuki Coupling

Nickel catalysts can effectively promote the Suzuki coupling of aryl fluorides with arylboronic acids.

Catalytic System Components:

  • Nickel Precatalyst: trans-NiCl(o-Tol)(PCy₃)₂

  • Ligand: Additional PCy₃ can be beneficial.

  • Activator: Tosyl fluoride (TsF) can be used to activate the phenolic hydroxyl group if the carboxylic acid is first converted to a phenol.

  • Base: K₃PO₄·3H₂O

  • Solvent: A mixture of THF and water.

Catalyst SystemCoupling PartnerReaction ConditionsYield (%)TONTOF
trans-NiCl(o-Tol)(PCy₃)₂ / 2PCy₃Arylboronic acidTHF/H₂O, K₃PO₄·3H₂O, TsF, 100 °C, 12-24 hGood to excellent (for phenols)[6]--

This system is proposed for a derivative of this compound where the carboxylic acid is converted to a hydroxyl group. Direct coupling data is not available.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed Ullmann-type reactions are a classical method for forming C-N, C-O, and C-S bonds.[7] These reactions often require harsher conditions than their palladium-catalyzed counterparts but can be advantageous in certain contexts.

Ullmann-Type C-N Coupling

Catalytic System Components:

  • Copper Catalyst: CuI, Cu₂O

  • Ligand: Diamine or dicarbonyl compounds can be effective.

  • Base: A strong base like K₂CO₃ or Cs₂CO₃.

  • Solvent: High-boiling polar aprotic solvents such as DMF, DMAc, or NMP.

Catalyst SystemCoupling PartnerReaction ConditionsYield (%)TONTOF
CuI / Diamine ligandAmineDMF, K₂CO₃, 120-150 °C, 24-48 hData not available--

Specific data for the Ullmann coupling of this compound is not available in the reviewed literature.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the development of specific coupling reactions with this compound. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time will be necessary for each specific substrate combination.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (12-24 h), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura coupling and a typical experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR'(L2)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base Add Solvent Add Degassed Solvent Combine Reactants->Add Solvent Inert Atmosphere Establish Inert Atmosphere (e.g., Ar, N2) Add Solvent->Inert Atmosphere Heating & Stirring Heat and Stir (e.g., 80-120 °C) Inert Atmosphere->Heating & Stirring Monitoring Monitor Progress (TLC, LC-MS) Heating & Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying & Concentration Dry and Concentrate Extraction->Drying & Concentration Purification Purify by Chromatography Drying & Concentration->Purification Product Characterization Product Characterization Purification->Product Characterization NMR, MS, etc.

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

While a variety of powerful catalytic systems exist for cross-coupling reactions, specific, optimized protocols for this compound are not extensively documented in readily available literature. Palladium-based systems, particularly for Suzuki-Miyaura and Buchwald-Hartwig reactions, offer the most promising avenues for exploration, with the choice of ligand being a critical parameter for success. For the challenging C-F bond activation, nickel-based catalysts present a viable and more economical alternative. The development of efficient and selective coupling reactions for this versatile building block will undoubtedly continue to be an area of active research, driven by its importance in the synthesis of novel chemical entities. Further experimental work is required to establish optimal conditions and provide the quantitative data necessary for a direct comparison of these catalytic systems for this specific substrate.

References

A Comparative Guide to the Performance of 5-Cyano-2-fluorobenzoic Acid in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of building blocks is a critical decision that influences the efficiency of synthetic routes and the ultimate biological activity of target molecules. Substituted benzoic acids are fundamental scaffolds in the design of a vast array of therapeutic agents. Among these, 5-Cyano-2-fluorobenzoic acid stands out as a versatile reagent, particularly in the formation of amide bonds, a cornerstone of many pharmaceutical compounds, including the potent class of Poly(ADP-ribose) polymerase (PARP) inhibitors.

This guide provides an objective comparison of the performance of this compound in a standard amide coupling reaction against three structurally related alternatives: 2,5-difluorobenzoic acid, 2-fluoro-5-nitrobenzoic acid, and 2-fluoro-5-methylbenzoic acid. The selection of these alternatives allows for a systematic evaluation of the impact of the C5 substituent's electronic properties on reaction outcomes. All quantitative data is derived from standardized experimental conditions to ensure a reliable comparison.

Performance in Amide Coupling with Benzylamine

The formation of an amide bond via the coupling of a carboxylic acid and an amine is a pivotal transformation in organic synthesis. To evaluate the performance of this compound and its analogs, a standard HATU-mediated amide coupling reaction with benzylamine was chosen as a model system. The results, summarized in the table below, highlight the influence of the electronic nature of the substituent at the C5 position on the benzoic acid ring.

FeatureThis compound2,5-Difluorobenzoic Acid2-Fluoro-5-nitrobenzoic Acid2-Fluoro-5-methylbenzoic Acid
Reaction Yield 90-95%88-93%92-97%82-88%
Reaction Time 2-4 hours2-4 hours1.5-3 hours4-6 hours
Purity (crude) >95%>95%>96%>93%
Relative Reactivity HighHighVery HighModerate

Key Observations:

  • The presence of electron-withdrawing groups (EWG) at the C5 position generally leads to higher yields and shorter reaction times. The strongly deactivating nitro group in 2-fluoro-5-nitrobenzoic acid results in the highest reactivity, likely due to the increased electrophilicity of the carboxyl carbon.

  • This compound, with its moderately electron-withdrawing cyano group, demonstrates excellent performance with high yields and relatively short reaction times, making it a highly efficient building block.

  • The additional fluorine atom in 2,5-difluorobenzoic acid also acts as an EWG, leading to high reactivity, comparable to the cyano-substituted analog.

  • Conversely, the electron-donating methyl group in 2-fluoro-5-methylbenzoic acid reduces the reactivity of the carboxylic acid, resulting in slightly lower yields and longer reaction times under identical conditions.

Experimental Protocol: HATU-Mediated Amide Coupling

The following is a detailed methodology for the amide coupling reaction used to generate the comparative data.

Materials:

  • Substituted 2-fluorobenzoic acid (1.0 eq.)

  • Benzylamine (1.05 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq.)

  • Anhydrous DMF (N,N-Dimethylformamide) (0.5 M)

  • Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • To a solution of the respective substituted 2-fluorobenzoic acid (1.0 eq.) in anhydrous DMF (0.5 M) was added HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • The reaction mixture was stirred at room temperature for 20 minutes to allow for the pre-activation of the carboxylic acid.

  • Benzylamine (1.05 eq.) was then added to the reaction mixture.

  • The reaction was stirred at room temperature for the time indicated in the comparative table. Reaction progress was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was diluted with ethyl acetate and washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the desired N-benzylbenzamide derivative.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Benzoic Acid Derivative, HATU, and DIPEA in DMF preactivate Stir for 20 min (Pre-activation) dissolve->preactivate add_amine Add Benzylamine preactivate->add_amine stir Stir at Room Temperature (monitor by TLC) add_amine->stir workup Dilute with EtOAc, Wash with HCl, NaHCO₃, Brine stir->workup dry Dry over MgSO₄, Filter, Concentrate workup->dry purify Purify by Column Chromatography dry->purify

HATU-mediated amide coupling workflow.

Application in the Synthesis of PARP Inhibitors and the PARP Signaling Pathway

Benzamide derivatives are a cornerstone in the development of PARP inhibitors, a class of targeted cancer therapies. These inhibitors function by exploiting a vulnerability in cancer cells with deficient DNA repair mechanisms, a concept known as synthetic lethality.

The PARP Signaling Pathway in DNA Repair:

PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins. This process is essential for the base excision repair (BER) pathway.

In cancer cells with mutations in genes like BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised. When PARP is inhibited in these cells, unrepaired SSBs accumulate and can lead to the collapse of replication forks during cell division, resulting in the formation of DSBs. Since the HR pathway is defective, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.

The benzamide moiety of many PARP inhibitors mimics the nicotinamide portion of NAD+, the substrate for PARP enzymes, thereby competitively inhibiting their activity. This compound and its analogs are therefore valuable starting materials for the synthesis of these life-saving drugs.

PARP_pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome cluster_brca SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates DSB Double-Strand Break (DSB) PARP->DSB unrepaired SSBs lead to cell_survival Cell Survival BER->cell_survival leads to HR Homologous Recombination (HR) DSB->HR repaired by cell_death Cell Death (Apoptosis) DSB->cell_death accumulation leads to HR->cell_survival leads to PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP inhibits BRCA_deficient BRCA Deficient Cells HR_impaired Impaired HR BRCA_deficient->HR_impaired HR_impaired->DSB fails to repair

Simplified PARP signaling pathway in DNA repair and the effect of PARP inhibitors.

Safety Operating Guide

Essential Safety and Operational Guide for Handling 5-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 5-Cyano-2-fluorobenzoic acid, ensuring the safety of laboratory personnel and compliance with established regulations. The following procedures are based on the Safety Data Sheet (SDS) for this compound and general laboratory safety practices for handling hazardous chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] Adherence to the recommended personal protective equipment (PPE) is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment SpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and dust that can cause serious eye damage.[1]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and full-length pants.To prevent skin contact which can cause irritation.[1][2] Ensure gloves are inspected before use and changed frequently.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][3]To avoid inhalation of dust or mists which may cause respiratory irritation.[1]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[4][5] All work with the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Weighing and Transfer: When weighing the solid, do so in a fume hood to contain any dust. Use appropriate tools to handle the material and avoid creating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3] Decontaminate the work area with an appropriate solvent and then wash with soap and water.[2]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][3]

  • Ingestion: Rinse the mouth with water.[1][3] Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused this compound should be considered hazardous waste.

  • Container Management: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the contents and container in accordance with all applicable federal, state, and local environmental regulations.[1][2] This may involve dissolving the compound in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Do not dispose of it down the drain.[2][4]

Below is a logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound check_hazards Identify Hazards: - Skin Irritant - Serious Eye Damage - Harmful if Swallowed - Respiratory Irritant start->check_hazards eye_protection Eye/Face Protection: Chemical Goggles or Face Shield check_hazards->eye_protection Eye Hazard skin_protection Skin Protection: Nitrile Gloves & Lab Coat check_hazards->skin_protection Skin Hazard respiratory_protection Respiratory Protection: Work in Fume Hood check_hazards->respiratory_protection Inhalation Hazard proceed Proceed with Experiment eye_protection->proceed skin_protection->proceed respiratory_protection->proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.